1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-4-2-3-9(5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVTYKZVAPTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block, serving as a crucial intermediate in the synthesis of complex pharmaceutical agents and functional materials. Its structure, featuring a substituted phenyl ring attached to the pyrazole core and a carboxylic acid functional group, offers multiple points for diversification, making it a valuable scaffold in drug discovery programs.
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed step-by-step experimental protocols, and explain the causality behind critical experimental choices to ensure both reproducibility and a deep mechanistic understanding.
Retrosynthetic Strategy and Workflow
The synthesis of the target molecule is most logically approached via a two-step sequence. The primary disconnection breaks the final carboxylic acid down to its corresponding ethyl ester. This strategy is advantageous as the ester intermediate is generally easier to purify via standard techniques like column chromatography and serves as a stable precursor. The subsequent hydrolysis is a robust and high-yielding transformation. The pyrazole core itself is constructed via a classical condensation reaction between a substituted hydrazine and a suitable 1,3-dicarbonyl equivalent, a hallmark of pyrazole synthesis known as the Knorr synthesis.[4]
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of Ethyl 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylate
The cornerstone of this synthesis is the regioselective formation of the pyrazole ring. This is achieved through the reaction of (3-methoxyphenyl)hydrazine with an appropriate β-ketoester, specifically ethyl 2-(ethoxymethylidene)-3-oxobutanoate. The ethoxymethylidene group acts as a masked formyl group, directing the cyclization to yield the desired 4-carboxylate isomer.
Mechanistic Insight
The reaction proceeds via an initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine onto the electron-deficient carbon of the ethoxymethylidene group, followed by the elimination of ethanol. This forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen atom attacks the ketone carbonyl, leading to a dehydrative aromatization that forms the stable pyrazole ring.
Caption: Key steps in the pyrazole ring formation.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| (3-Methoxyphenyl)hydrazine hydrochloride | Sigma-Aldrich | 98% | Stable salt form, easier to handle. |
| Ethyl 2-(ethoxymethylidene)-3-oxobutanoate | TCI Chemicals | >97% | Key 1,3-dicarbonyl synthon. |
| Glacial Acetic Acid | Fisher | ACS | Serves as solvent and catalyst. |
| Ethanol (200 Proof) | Decon Labs | USP | Used for recrystallization. |
| Ethyl Acetate | VWR | HPLC | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | - | For neutralization. |
| Brine | Lab Prepared | - | For washing. |
| Anhydrous Magnesium Sulfate | Acros Organics | 99.5% | Drying agent. |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-methoxyphenyl)hydrazine hydrochloride (10.0 g, 57.3 mmol, 1.0 eq).
-
Reagent Addition: Add glacial acetic acid (100 mL) to the flask, followed by ethyl 2-(ethoxymethylidene)-3-oxobutanoate (11.1 mL, 60.2 mmol, 1.05 eq). The use of a slight excess of the ketoester ensures complete consumption of the hydrazine starting material.
-
Cyclization: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system, observing the disappearance of the starting materials.
-
Workup - Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the dark solution into 500 mL of ice-cold water with stirring.
-
Workup - Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL). The organic layers are combined.
-
Workup - Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to remove residual acetic acid, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
-
Purification: Purify the crude material by recrystallization from hot ethanol to afford Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate as a crystalline solid.
Expected Outcome
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (TLC) | Single spot |
Part 2: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction using a strong base, which is a highly efficient and reliable transformation.
Mechanistic Insight
The reaction is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Ethyl 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylate | From Part 1 | >98% | Starting ester. |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | >98% | Base for hydrolysis. |
| Ethanol (200 Proof) | Decon Labs | USP | Co-solvent for solubility. |
| Deionized Water | Lab Source | - | Reaction and workup solvent. |
| Hydrochloric Acid (HCl), concentrated | Fisher | ACS | For acidification. |
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the ethyl ester (10.0 g, 38.4 mmol, 1.0 eq) from Part 1 in ethanol (150 mL).
-
Base Addition: Prepare a solution of sodium hydroxide (3.07 g, 76.8 mmol, 2.0 eq) in deionized water (50 mL) and add it to the flask. Using two equivalents of base ensures the reaction goes to completion.
-
Hydrolysis: Heat the mixture to reflux (approximately 80-85°C) for 2 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting ester spot is no longer visible.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of deionized water. Place the flask in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is ~2-3 (verify with pH paper). A thick white precipitate will form.
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 50°C overnight.
Expected Outcome
| Parameter | Value |
| Yield | >90% |
| Appearance | White crystalline solid |
| Purity (TLC) | Single spot |
Conclusion
This guide outlines a robust, efficient, and reproducible two-step synthesis for this compound. The methodology relies on fundamental, well-understood organic transformations, ensuring high yields and purity. By explaining the rationale behind procedural steps, from the choice of reagents to the specifics of the workup, this document serves not only as a protocol but also as an educational tool for researchers in synthetic and medicinal chemistry. The resulting high-purity compound is well-suited for subsequent use in advanced drug discovery and materials science applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Foreword: Understanding the "Developability" of a Modern Pharmacophore
In the landscape of contemporary drug discovery and agrochemical research, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and wide spectrum of biological activities.[1][2] Its derivatives are integral components of numerous marketed drugs and pesticides.[3] The subject of this guide, 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, represents a confluence of key structural motifs: a biologically active pyrazole core, a methoxyphenyl group known to influence metabolic stability and receptor interactions, and a carboxylic acid moiety that serves as a critical handle for molecular modifications and a determinant of solubility and pharmacokinetic behavior.
This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data to provide a holistic understanding of why the physicochemical properties of this molecule are what they are, and how these properties can be reliably determined and leveraged in a research and development context. Every experimental protocol herein is presented not merely as a set of instructions, but as a self-validating system, grounded in established scientific principles to ensure the generation of trustworthy and reproducible data.
Molecular Structure and Its Implications
The structure of this compound dictates its chemical personality. The pyrazole ring is an aromatic heterocycle, the methoxy group introduces a degree of lipophilicity and potential for hydrogen bonding, and the carboxylic acid is the primary acidic center, crucial for its solubility and interaction with biological targets.
| Feature | Implication on Physicochemical Properties |
| Pyrazole Ring | Aromatic, contributes to thermal stability. The two nitrogen atoms influence the electronic distribution and provide sites for hydrogen bonding. |
| 3-Methoxyphenyl Group | Increases lipophilicity, potentially impacting solubility and LogP. The methoxy group can act as a hydrogen bond acceptor and its position influences the molecule's conformation. |
| 4-Carboxylic Acid Group | The primary acidic functional group, determining the pKa. It is a strong hydrogen bond donor and acceptor, heavily influencing aqueous solubility and potential for salt formation. |
Predicted Physicochemical Parameters
In the absence of extensive, publicly available experimental data for this specific molecule, validated computational models provide a robust starting point for characterization. The following parameters were predicted using the SwissADME web tool, a widely used platform in drug discovery for in silico profiling.[4][5]
| Parameter | Predicted Value | Significance in Drug Development |
| Molecular Weight | 218.21 g/mol | Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.[6] |
| logP (Octanol/Water) | 2.15 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility (logS) | -3.25 | Predicted to be poorly soluble in water, a critical consideration for formulation development. |
| pKa (Acidic) | ~4.5 (Estimated) | Typical for a carboxylic acid on an aromatic ring. Dictates the ionization state at physiological pH. |
| Topological Polar Surface Area (TPSA) | 61.99 Ų | Below the 140 Ų threshold, suggesting good potential for cell membrane permeability.[4] |
Acidity and Ionization (pKa)
The pKa is arguably one of the most critical physicochemical parameters, as it governs the ionization state of the molecule in different pH environments, which in turn affects its solubility, absorption, distribution, and target engagement.
Causality Behind pKa Determination
The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the pyrazole ring. To experimentally determine the pKa, a potentiometric titration is the gold-standard method. This technique relies on monitoring the change in pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa is the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms of the molecule are equal.[7]
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol ensures self-validation through rigorous calibration and replicate measurements.
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the expected titration range.[8]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., a minimal amount of methanol or DMSO) before diluting with deionized water to a final volume of 50 mL. The final concentration should be around 1-2 mM.[8]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.
-
Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units per minute).[8]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative). The pKa is the pH at the half-equivalence point.[9]
-
Trustworthiness: Perform the titration in triplicate. The reported pKa should be the average of the three measurements, with a standard deviation of less than 0.05 log units.
Visualization of the pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). The octanol-water partition coefficient (logP) is the most common measure of lipophilicity.
Causality Behind LogP Determination
The classic "shake-flask" method directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating a lipidic environment) and water.[10] The ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium gives the partition coefficient (P), and its logarithm is logP.[11] For an ionizable compound like a carboxylic acid, it is critical to perform this measurement at a pH where the molecule is in its neutral, un-ionized state (at least 2 pH units below the pKa) to measure the intrinsic logP.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol is designed for accuracy and to minimize common sources of error like emulsion formation and phase contamination.
-
Phase Pre-saturation: Shake equal volumes of n-octanol and pH-adjusted water (e.g., pH 2.0 buffer for our carboxylic acid) together for 24 hours to ensure mutual saturation of the solvents.[12] Separate the two phases and allow them to stand until clear.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that can be accurately measured by UV-Vis spectroscopy or HPLC (e.g., ~1 mg/mL).
-
Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., 5 mL of each).
-
Equilibration: Gently agitate the vial on a shaker at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Dilute as necessary and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP using the formula: logP = log10(C_oct / C_aq).
-
Trustworthiness: The experiment should be performed in triplicate. The mass balance (total amount of compound recovered from both phases) should be between 95% and 105% of the initial amount to validate the experiment.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.
Causality Behind Solubility Determination
Equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest (e.g., water or a buffer) and then measuring the concentration of the dissolved compound. For ionizable compounds, solubility is highly pH-dependent. The intrinsic solubility (S₀) refers to the solubility of the neutral form of the molecule.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This method is considered the gold standard for determining thermodynamic solubility.[13]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous medium (e.g., phosphate-buffered saline at pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. To separate the dissolved compound from the solid, filter the solution through a low-binding 0.22 µm syringe filter or centrifuge at high speed and carefully collect the supernatant.[14]
-
Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a validated HPLC-UV method against a standard curve.
-
Trustworthiness: Verify that the concentration of the dissolved compound does not increase with a longer equilibration time (e.g., by taking samples at 24 and 48 hours). The presence of solid material at the end of the experiment must be confirmed visually.
Thermal Properties and Stability
Thermal analysis provides critical information about the melting point, purity, and decomposition profile of a compound, which is essential for manufacturing, formulation, and storage.
Causality Behind Thermal Analysis
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It can precisely determine the melting point (as the onset of the melting endotherm) and the heat of fusion (ΔH_fus), which can be used to assess purity.[15][16]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It reveals the thermal stability and decomposition profile of the compound.[17] For a carboxylic acid, a common decomposition pathway involves decarboxylation.[18]
Experimental Protocols
6.2.1 Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.[19]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point.
-
Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion (ΔH_fus).
6.2.2 Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the compound into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance and purge with an inert gas.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of weight loss indicates the beginning of thermal decomposition.
Visualization of Thermal Analysis Workflow
Caption: Workflow for DSC and TGA thermal analysis.
Synthesis and Characterization
A reliable synthesis route is paramount for obtaining high-purity material for physicochemical and biological studies. While various methods exist for constructing pyrazole-4-carboxylic acids, a common and effective approach involves the Vilsmeier-Haack reaction.[20]
Synthetic Protocol Outline
-
Hydrazone Formation: Reaction of 3-methoxyacetophenone with phenylhydrazine to form the corresponding hydrazone.
-
Vilsmeier-Haack Cyclization: Treatment of the hydrazone with a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) to construct the pyrazole-4-carbaldehyde.
-
Oxidation: Oxidation of the aldehyde functionality to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).
The final product must be purified (e.g., by recrystallization or column chromatography) and its structure and purity confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
Conclusion: A Data-Driven Path to Application
The physicochemical properties of this compound—its acidity, lipophilicity, solubility, and thermal stability—are interconnected and dictate its potential as a lead compound in pharmaceutical or agrochemical development. The in-depth understanding and rigorous experimental determination of these parameters, as outlined in this guide, are not academic exercises. They are essential, decision-driving data points that inform rational molecular design, guide formulation strategies, and ultimately determine the "developability" and success of a candidate molecule. By adhering to these self-validating protocols, researchers can build a foundation of trustworthy data, enabling confident progression of promising compounds through the development pipeline.
References
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives [aabu.edu.jo]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.williams.edu [web.williams.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. materialneutral.info [materialneutral.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 17. libjournals.unca.edu [libjournals.unca.edu]
- 18. researchgate.net [researchgate.net]
- 19. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 20. mdpi.com [mdpi.com]
Spectroscopic Curation and Analysis of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, with the CAS Number 1177350-90-1, belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The presence of the methoxyphenyl and carboxylic acid moieties suggests potential applications in the development of novel therapeutic agents. Accurate characterization of this molecule is paramount for its advancement in any research and development pipeline. This guide provides an in-depth analysis of its expected spectroscopic signature.
Molecular Structure and Properties:
-
Structure:
Figure 1. Chemical structure of this compound.
I. Synthesis Pathway and Spectroscopic Analysis Workflow
The synthesis of this compound would typically involve a multi-step process, likely culminating in the formation of the pyrazole ring and subsequent functional group manipulations. A plausible synthetic route would be the reaction of a substituted hydrazine with a β-ketoester or a similar precursor, followed by hydrolysis of an ester to the carboxylic acid.
The characterization of the synthesized compound would then proceed through a standard workflow of spectroscopic analyses to confirm its identity and purity.
Diagram Caption: Workflow for the synthesis and spectroscopic validation of this compound.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of similar structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methoxyphenyl group, and the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |
| Pyrazole H-5 | 8.2 - 8.4 | Singlet | 1H | Protons on pyrazole rings are generally in the aromatic region. The specific shift is influenced by the substituents. |
| Pyrazole H-3 | 7.9 - 8.1 | Singlet | 1H | Similar to H-5, its chemical shift is characteristic of the pyrazole ring. |
| Methoxyphenyl H-2' | 7.3 - 7.5 | Triplet | 1H | This proton is ortho to the pyrazole substituent and meta to the methoxy group. |
| Methoxyphenyl H-6' | 7.1 - 7.3 | Multiplet | 1H | The chemical environment is influenced by both the pyrazole and methoxy groups. |
| Methoxyphenyl H-4', H-5' | 6.9 - 7.1 | Multiplet | 2H | These protons are influenced by the electron-donating methoxy group. |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 3H | The singlet is characteristic of a methoxy group attached to an aromatic ring. |
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 170 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Methoxyphenyl C-1' | 159 - 161 | The carbon atom directly attached to the oxygen of the methoxy group. |
| Pyrazole C-5 | 138 - 140 | Aromatic carbon in the pyrazole ring. |
| Pyrazole C-3 | 135 - 137 | Aromatic carbon in the pyrazole ring. |
| Methoxyphenyl C-3' | 130 - 132 | The carbon atom at the point of attachment to the pyrazole ring. |
| Methoxyphenyl C-5' | 120 - 122 | Aromatic carbon on the methoxyphenyl ring. |
| Pyrazole C-4 | 118 - 120 | The carbon bearing the carboxylic acid group. |
| Methoxyphenyl C-6' | 115 - 117 | Aromatic carbon on the methoxyphenyl ring. |
| Methoxyphenyl C-2' | 112 - 114 | Aromatic carbon on the methoxyphenyl ring. |
| Methoxyphenyl C-4' | 105 - 107 | Aromatic carbon on the methoxyphenyl ring. |
| Methoxy (-OCH₃) | 55 - 56 | The carbon of the methoxy group. |
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 2500 - 3300 | Broad, Strong | Carboxylic Acid |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aryl C-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methoxy C-H |
| C=O Stretch | 1680 - 1710 | Strong | Carboxylic Acid |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Aryl and Pyrazole Rings |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong | Ar-O-CH₃ |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | C-O |
| O-H Bend | 920 - 950 | Broad, Medium | Carboxylic Acid |
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectrum
For this compound (C₁₁H₁₀N₂O₃), the expected mass spectral data is as follows:
-
Monoisotopic Mass: 218.06914 Da
-
[M+H]⁺: 219.07642 m/z
-
[M+Na]⁺: 241.05836 m/z
-
[M-H]⁻: 217.06186 m/z
Fragmentation Pattern: The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (CO₂H, 45 Da) and potentially the methoxy group (CH₃O, 31 Da) or formaldehyde (CH₂O, 30 Da) from the methoxyphenyl moiety.
V. Experimental Protocols
While specific experimental data for the title compound is not available, the following are generalized, field-proven protocols for obtaining the spectroscopic data discussed.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
B. IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
C. Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) via direct infusion or coupled with a liquid chromatography system.
-
Ionization Mode: Use electrospray ionization (ESI) in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a predictive guide for researchers. The detailed protocols and interpreted spectral data herein are intended to facilitate the unambiguous identification and characterization of this promising molecule, thereby supporting its potential development in various scientific and pharmaceutical applications.
References
In Vitro Evaluation of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide for Preclinical Drug Discovery
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This technical guide provides a comprehensive framework for the in vitro evaluation of a novel pyrazole derivative, 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. We present a strategic, multi-tiered approach designed for researchers, scientists, and drug development professionals to thoroughly characterize the compound's cytotoxic and anti-inflammatory potential. This guide moves beyond simple protocol listing to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating preclinical assessment. Detailed, step-by-step methodologies for cytotoxicity screening, anti-inflammatory assays, and mechanistic studies targeting key signaling pathways are provided, supplemented with data presentation formats and diagrams to facilitate experimental design and interpretation.
Introduction: The Rationale for Investigating this compound
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[3] Its structural versatility allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[3] Notably, pyrazole derivatives have been successfully developed as anti-inflammatory drugs (e.g., Celecoxib, a selective COX-2 inhibitor) and anticancer agents.[1][2] The target molecule, this compound, combines the established pyrazole core with a methoxyphenyl group, a feature present in other biologically active pyrazoles, and a carboxylic acid moiety, which can be crucial for target interaction and pharmacokinetic properties.
This guide outlines a logical cascade of in vitro assays to systematically evaluate this compound. The workflow begins with a foundational assessment of cytotoxicity to determine its therapeutic window. Subsequently, we delve into its potential anti-inflammatory effects, a common characteristic of this compound class. Finally, we propose mechanistic studies to elucidate the molecular pathways through which it exerts its biological activity, focusing on the well-established NF-κB and MAPK signaling cascades, which are pivotal in inflammation and cancer.[4][5]
Test Compound: Synthesis and Preparation
A reliable and well-characterized source of the test compound is paramount for reproducible results. The synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids is well-documented, often proceeding through a Vilsmeier-Haack reaction.[6][7]
Proposed Synthesis Route
The synthesis of this compound can be achieved via a two-step process:
-
Formation of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This intermediate is synthesized via the Vilsmeier-Haack reaction. 3-Methoxyphenylhydrazine is reacted with a suitable three-carbon synthon, followed by formylation using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide).[6][7]
-
Oxidation to Carboxylic Acid: The resulting pyrazole-4-carbaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate.
The final product should be purified by recrystallization or column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). Purity should be assessed by HPLC.
Preparation of Stock Solutions
For in vitro assays, a high-concentration stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO).
-
Protocol:
-
Accurately weigh the purified this compound.
-
Dissolve in 100% DMSO to create a stock solution of known concentration (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[8]
-
Tier 1: Foundational Cytotoxicity Assessment
The initial evaluation of any novel compound must establish its cytotoxic profile. This determines the concentration range at which the compound can be tested for specific biological activities without causing non-specific cell death. We will employ two distinct and complementary assays to measure cytotoxicity: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.
Cell Line Selection
A panel of cell lines should be used to assess both general cytotoxicity and potential cancer-specific effects.
-
Non-cancerous cell line: To assess general cytotoxicity (e.g., Human Embryonic Kidney 293 - HEK293).
-
Cancer cell lines: A selection from the NCI-60 panel is recommended to screen for potential anticancer activity across different cancer types (e.g., MCF-7 (Breast), HeLa (Cervical), A549 (Lung)).[5][9]
-
Macrophage cell line: RAW 264.7 cells will be used for subsequent anti-inflammatory assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells, providing an indication of metabolic activity and, by extension, cell viability.[10][11]
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[12][13]
-
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the absorbance at the specified wavelength (e.g., 490 nm).[14]
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent).[15]
-
Data Presentation and Analysis
The results of the cytotoxicity assays are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Cell Line | Incubation Time (h) | Assay | IC50 (µM) [Compound] | IC50 (µM) [Positive Control] |
| HEK293 | 48 | MTT | Data | Data |
| MCF-7 | 48 | MTT | Data | Data |
| HeLa | 48 | MTT | Data | Data |
| A549 | 48 | MTT | Data | Data |
| RAW 264.7 | 24 | LDH | Data | Data |
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response curve).[14][16]
Tier 2: Assessment of Anti-inflammatory Potential
Based on the known activities of pyrazole derivatives, a primary area of investigation is anti-inflammatory efficacy. A standard and robust method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
LPS, a component of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including NO, via the inducible nitric oxide synthase (iNOS) enzyme.[17] The Griess assay is used to measure nitrite, a stable metabolite of NO, in the cell culture supernatant.[6][18]
-
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only treated controls.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.[19]
-
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Data Presentation and Analysis
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Unstimulated) | - | Data | - |
| LPS (1 µg/mL) | - | Data | 0% |
| Compound + LPS | Conc. 1 | Data | Data |
| Compound + LPS | Conc. 2 | Data | Data |
| Compound + LPS | Conc. 3 | Data | Data |
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-only treated group. The IC50 value for NO inhibition can be determined as described previously.
Optional Follow-up: COX-2 and 5-LOX Enzyme Inhibition Assays
To further explore the anti-inflammatory mechanism, direct enzyme inhibition assays for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) can be performed. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.[18] Commercially available fluorometric or colorimetric assay kits can be used for this purpose.[20][21]
Tier 3: Mechanistic Elucidation via Western Blotting
To understand how this compound exerts its anti-inflammatory effects, we can investigate its impact on key inflammatory signaling pathways: NF-κB and MAPK. Western blotting is a powerful technique to assess the activation status of key proteins in these pathways.
Experimental Workflow
Caption: Workflow for Mechanistic Studies using Western Blotting.
Protein Extraction and Quantification
-
Step-by-Step Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Centrifuge the lysates and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using the Bradford protein assay.[2][23] This is crucial for ensuring equal protein loading in the subsequent Western blot.
-
Western Blot Analysis of NF-κB and MAPK Pathways
The activation of the NF-κB pathway is often assessed by measuring the phosphorylation of the p65 subunit or the degradation of its inhibitor, IκBα.[24] For the MAPK pathway, activation is determined by the phosphorylation status of key kinases like p38 and ERK1/2.[4]
-
Step-by-Step Protocol:
-
SDS-PAGE: Separate normalized protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, total p65, p-p38, total p38, IκBα, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation and Analysis
The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels, and all are normalized to the loading control.
Caption: Hypothesized Signaling Pathways Targeted by the Test Compound.
Conclusion and Future Directions
This technical guide provides a structured and scientifically grounded approach for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory properties, and effects on key signaling pathways, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these assays will be crucial for making informed decisions about its potential as a therapeutic lead and for guiding future preclinical development, including in vivo efficacy and safety studies.
References
- 1. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NCI-60 - Wikipedia [en.wikipedia.org]
- 6. degres.eu [degres.eu]
- 7. researchgate.net [researchgate.net]
- 8. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. An efficient synthesis of 1-H-pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions | Semantic Scholar [semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. benchchem.com [benchchem.com]
- 23. static.igem.org [static.igem.org]
- 24. researchgate.net [researchgate.net]
The Pyrazole Carboxylic Acid Scaffold: A Technical Guide to Discovery and Bioactivity
This guide provides an in-depth exploration of pyrazole carboxylic acid derivatives, a cornerstone scaffold in modern medicinal chemistry. We will dissect the synthetic rationale, explore the vast landscape of their biological activities, and provide a framework for their rational design and optimization in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of this privileged heterocyclic motif.
The Pyrazole Carboxylic Acid Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of blockbuster drugs.[1][2] Its unique electronic properties, including its aromatic character and the presence of both hydrogen bond donor (N-1) and acceptor (N-2) sites, allow it to engage in diverse and specific interactions with biological targets.[3][4] The addition of a carboxylic acid functionality provides a critical anchor for further chemical modification and often serves as a key interacting group with target proteins, such as by forming salt bridges or hydrogen bonds with amino acid residues in an active site.[1][5]
The inherent versatility of the pyrazole carboxylic acid core has led to its successful application across a wide array of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective agents.[6][7][8][9] This guide will delve into the practical aspects of working with this scaffold, from initial synthesis to lead optimization.
Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic chemistry, with the most common and robust method being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] This approach offers a high degree of flexibility, allowing for the introduction of various substituents at different positions of the pyrazole ring.
Foundational Synthesis: Knorr Pyrazole Synthesis and its Variants
The classical Knorr synthesis and related methods form the bedrock of pyrazole construction. The general workflow involves the reaction of a β-ketoester (a type of 1,3-dicarbonyl) with hydrazine or a substituted hydrazine.
Experimental Protocol: Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylate [8]
-
Step 1: Intermediate Formation. Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base, such as sodium ethoxide, to form a substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate.
-
Step 2: Cyclization. A suspension of the dioxo-ester intermediate is treated with hydrazine hydrate in the presence of glacial acetic acid.
-
Step 3: Work-up and Purification. The reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the desired ethyl 5-substituted-1H-pyrazole-3-carboxylate derivative.
The causality behind this experimental choice lies in its efficiency and modularity. By simply varying the starting acetophenone, a diverse library of 5-substituted pyrazole-3-carboxylates can be readily generated for screening purposes.
Advanced and "One-Pot" Methodologies
More recent advancements have focused on improving efficiency and reducing step counts. "One-pot" methods, where sequential reactions are carried out in the same reaction vessel, have become increasingly popular. For instance, Kim et al. developed a method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids, proceeding through the sequential formation of ketones and β-diketones before cyclization with hydrazine.[10]
Workflow for Pyrazole Synthesis Strategies
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
structure-activity relationship (SAR) of methoxyphenyl pyrazole compounds
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Methoxyphenyl Pyrazole Compounds
Foreword: The Privileged Scaffold in Modern Drug Discovery
From the Senior Application Scientist's Desk:
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets. We term these "privileged scaffolds" for their remarkable ability to serve as a foundation for developing potent and selective ligands. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4] Its utility is vast, finding application in anti-inflammatory drugs like Celecoxib, antidiabetic agents, and a plethora of kinase inhibitors for oncology.[5][6]
This guide focuses on a particularly successful subset: methoxyphenyl pyrazole compounds . The strategic incorporation of a methoxyphenyl moiety onto the pyrazole core has proven to be a highly effective strategy in drug design. The methoxy group is not merely a passive substituent; it is an active modulator of a compound's electronic, steric, and pharmacokinetic properties.[7] It can act as a hydrogen bond acceptor, influence ring electronics through resonance, and enhance metabolic stability and lipophilicity, thereby improving protein-ligand binding and overall drug-likeness.[7][8]
This document eschews a conventional, rigid format. Instead, it is structured to provide a logical, in-depth exploration of the structure-activity relationships (SAR) that govern the function of these compounds. We will dissect the core scaffold, analyze how subtle molecular modifications translate into profound changes in biological activity, and provide the practical methodologies required to explore these relationships in a research setting. Our objective is to bridge theory with practice, offering actionable insights for researchers, scientists, and drug development professionals dedicated to creating the next generation of therapeutics.
Deconstructing the Methoxyphenyl Pyrazole Core
The therapeutic potential of this class of compounds arises from the synergistic interplay of its three fundamental components: the pyrazole core, the methoxyphenyl group, and the substituents at other positions of the pyrazole ring. Understanding the role of each is paramount to rational drug design.
-
The Pyrazole Ring: This five-membered heterocycle is the anchor. Its unique electronic properties and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an excellent scaffold.[1] Key positions for substitution (N1, C3, C4, and C5) allow for three-dimensional exploration of a target's binding pocket. Due to tautomerism, unsymmetrically substituted pyrazoles can exist as a mixture of isomers, a critical consideration during synthesis and analysis.[1]
-
The Methoxyphenyl Moiety: Typically attached at the C3 or C5 position, this group often serves as a key recognition element. The position and number of methoxy groups on the phenyl ring are critical determinants of activity.
-
Electron-Donating Nature: The methoxy group donates electron density, which can modulate the reactivity and binding affinity of the entire molecule.[7]
-
Hydrogen Bonding: The oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the ligand within the active site of a protein.[8]
-
Lipophilicity & Pharmacokinetics: It can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. However, it can also be a site of metabolic liability via O-demethylation.[7]
-
-
Additional Substituents (N1, C3/C5, C4): These positions are used to fine-tune potency, selectivity, and pharmacokinetic (ADME) properties. The N1 position, for example, is frequently substituted with an aryl or heteroaryl ring that can occupy hydrophobic pockets or form additional interactions.[9][10]
Below is a conceptual diagram illustrating the key areas for modification on the methoxyphenyl pyrazole scaffold and their general impact on drug properties.
Caption: Fig. 1: Key Modification Points and Their Impact.
SAR Insights from Key Therapeutic Areas
The true power of the methoxyphenyl pyrazole scaffold is revealed by examining its application against different biological targets. The SAR varies significantly depending on the specific protein being targeted.
Anticancer Agents: Targeting Kinases and Microtubules
Methoxyphenyl pyrazoles have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases and tubulin polymerization.[11][12]
A. Dual EGFR and VEGFR-2 Kinase Inhibition:
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. Dual inhibition is a validated strategy in oncology.
A study by El-Naggar et al. provides excellent SAR insights for a series of 4-methoxyphenyl pyrazole derivatives.[13][14] The general structure involves a 4-methoxyphenyl group, a pyrazole core, and various linkers and heterocyclic moieties.
-
The 4-Methoxyphenyl Group: This moiety was found to be essential, likely fitting into a key hydrophobic pocket of the kinase ATP-binding site.
-
N1-Substitution: An unsubstituted N1-H on the pyrazole ring was generally favorable for potent activity.
-
Linker and Terminal Group: The nature of the groups attached to the pyrazole was critical. A key finding was that a pyrimidine ring linked to a substituted aniline moiety led to highly potent compounds. Compound 12 from their study, featuring a cyano-substituted terminal group, demonstrated exceptional dual inhibitory activity.[13][14]
| Compound | R Group (Terminal Moiety) | EGFR IC50 (µM)[13] | VEGFR-2 IC50 (µM)[13] | Antiproliferative IC50 (HCT-116, µM)[13] |
| 7a | Phenylamino | 0.112 | 0.235 | 11.31 |
| 7c | 4-Chlorophenylamino | 0.083 | 0.154 | 10.15 |
| 12 | 4-((4-cyanophenyl)amino) | 0.071 | 0.098 | 2.96 |
| Erlotinib | (Reference Drug) | 0.063 | - | - |
| Sorafenib | (Reference Drug) | - | 0.041 | - |
B. Tubulin Polymerization Inhibition:
Another anticancer mechanism is the disruption of microtubule dynamics. A series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanones were designed as antitubulin agents that bind to the colchicine site.[15]
-
Trimethoxyphenyl Moiety: This group is a classic feature of many colchicine-site binders and was crucial for activity. The multiple methoxy groups provide key hydrogen bond acceptor points.
-
Pyrazole C4-Linker: A ketone linker at the C4 position of the pyrazole was found to be optimal.
-
N1-Aryl Ring: Substitution on this ring significantly modulated activity. An electron-donating methyl group at the para-position of the N1-phenyl ring (compound 9c ) resulted in one of the most potent compounds in the series.[15]
-
C5-Substitution: Placing an amino group at the C5 position of the pyrazole was detrimental to bioactivity.[15]
| Compound | N1-Aryl Substituent | A549 IC50 (µM)[15] | SGC-7901 IC50 (µM)[15] | Tubulin Polymerization IC50 (µM)[15] |
| 9a | Phenyl | 0.22 | 0.27 | 2.1 |
| 9b | 4-Fluorophenyl | 0.18 | 0.23 | 2.0 |
| 9c | 4-Methylphenyl (p-tolyl) | 0.054 | 0.075 | 1.7 |
| 9f | 4-Methoxyphenyl | 0.21 | 0.24 | 2.2 |
| Colchicine | (Reference Drug) | 0.015 | 0.019 | 1.5 |
Anti-inflammatory Agents
The pyrazole core is famously present in the selective COX-2 inhibitor Celecoxib. Methoxyphenyl pyrazole derivatives have also been explored as potent anti-inflammatory agents.[5][16][17]
In one study, a series of 1,5-diphenylpyrazole derivatives were synthesized, where the N1-phenyl ring was a 4-methoxyphenyl group.[18] The goal was to develop potent anti-inflammatory and analgesic compounds.
-
N1-4-Methoxyphenyl Group: This was a consistent feature across the active compounds, suggesting it provides a favorable interaction with the target, likely COX enzymes.
-
C5-Phenyl Group: A 4-(methylsulfinyl)phenyl group at this position was found to be optimal. The sulfinyl group is hydrophilic and can improve the compound's profile.
-
C3-Substituent: A difluoromethyl (CHF2) group at the C3 position yielded the most potent compound (10 ), which showed excellent oral efficacy in rat models of arthritis and edema.[18]
Experimental Methodologies: A Self-Validating System
To explore the SAR of a compound series, a robust and reproducible workflow is essential. The process must be self-validating, where chemical synthesis is confirmed by rigorous characterization, and biological activity is measured using standardized, reliable assays.
General Synthesis Protocol: Claisen-Schmidt Condensation and Cyclization
A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles begins with the synthesis of an α,β-unsaturated ketone (a chalcone) followed by cyclization with a hydrazine derivative.[19][20]
Step-by-Step Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
To a stirred solution of an appropriate acetophenone derivative (e.g., 4-methoxyacetophenone) (1.0 eq) in ethanol, add an appropriate aromatic aldehyde (1.0 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify.
-
-
Pyrazole Synthesis (Cyclization):
-
Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[19]
-
Add the desired hydrazine derivative (e.g., phenylhydrazine) (1.1 eq).
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude pyrazole derivative by column chromatography on silica gel or by recrystallization to obtain the final compound.
-
-
Characterization:
-
Confirm the structure of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate its identity and purity before biological testing.
-
Biological Evaluation Protocol: MTT Cytotoxicity Assay
To assess the anticancer potential of newly synthesized compounds, the MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[21]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HCT-116, A549) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow the cells to adhere by incubating for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized methoxyphenyl pyrazole compounds in DMSO (e.g., 10 mM).
-
Create a series of dilutions of each compound in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration (on a log scale) and use a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
The following diagram illustrates the logical flow of this integrated research workflow.
Caption: Fig. 2: Integrated Workflow for SAR Studies.
Conclusion and Future Perspectives
The methoxyphenyl pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. The SAR studies highlighted herein demonstrate that while the core provides a robust foundation, the biological activity is exquisitely sensitive to the nature and placement of substituents. For kinase inhibition, elaborate side chains are required to achieve high potency, whereas for antitubulin activity, a trimethoxyphenyl moiety is the dominant pharmacophore. In anti-inflammatory design, a balance of electronic and hydrophilic groups across the scaffold yields optimal results.
The future of research in this area lies in several key directions:
-
Target Selectivity: As more pyrazole-based compounds are developed, ensuring selectivity against a panel of related targets (e.g., a kinome screen) will be critical to minimize off-target effects and potential toxicity.
-
Exploration of Isomers: A systematic investigation of different methoxy substitution patterns (ortho, meta) and the synthesis of pure regioisomers of the pyrazole core could unlock new biological activities.
-
Pharmacokinetic Optimization: While potency is often the primary goal, future work must focus on optimizing ADME properties. This includes designing compounds with greater metabolic stability (e.g., replacing the methoxy group with a metabolically stable analogue if O-demethylation is a problem) and lower potential for efflux by transporters.
-
New Therapeutic Areas: The versatility of the scaffold suggests its potential in other areas, such as neurodegenerative diseases or antiviral therapies, which remain relatively underexplored.[22][23]
By combining rational design based on established SAR with robust synthetic and biological validation, the methoxyphenyl pyrazole scaffold will undoubtedly continue to yield novel and impactful therapeutic candidates.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. srrjournals.com [srrjournals.com]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 18. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Spectroscopic Investigation of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Guide for Researchers
This technical guide provides a comprehensive overview of the theoretical and spectroscopic studies of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural, electronic, and spectroscopic properties of this pyrazole derivative. The methodologies and analyses presented herein are grounded in established scientific principles and computational techniques, providing a robust framework for further investigation and application.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities and applications in materials science. Their unique chemical structure allows for diverse functionalization, leading to compounds with antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The incorporation of a methoxyphenyl group and a carboxylic acid moiety into the pyrazole scaffold, as in this compound, is anticipated to modulate its electronic properties and biological activity, making it a prime candidate for theoretical and experimental exploration.
This guide will delve into the synthesis, spectroscopic characterization, and in-silico analysis of this compound, providing a detailed understanding of its molecular architecture and potential for various applications.
Synthesis and Spectroscopic Characterization
The synthesis of 1-aryl-1H-pyrazole-4-carboxylic acid derivatives can be achieved through various established synthetic routes. A common method involves the Vilsmeier-Haack reaction of arylhydrazones, followed by oxidation of the resulting pyrazole-4-carbaldehyde.[1][2][3][4]
General Synthetic Protocol
A generalized synthetic pathway is outlined below. The specific reaction conditions, such as temperature, reaction time, and choice of reagents, may require optimization for the target molecule.
Figure 1: A generalized workflow for the synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds.
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (carboxylic acid) | 1725-1700 |
| C=N stretch (pyrazole ring) | 1600-1550 |
| C=C stretch (aromatic rings) | 1600-1450 |
| C-O stretch (methoxy group) | 1250-1000 |
The experimental FT-IR spectrum should be compared with theoretical spectra obtained from DFT calculations for a comprehensive analysis of the vibrational modes.[5][6][7]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[8][9][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring, the methoxyphenyl group, and the carboxylic acid. The chemical shifts and coupling patterns will be crucial for assigning the specific protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole and phenyl rings, and the methoxy carbon.
Theoretical Studies: A Deeper Dive into Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, reactivity, and other properties of molecules.[12][13][14][15][16]
Computational Methodology
Quantum chemical calculations are typically performed using software packages like Gaussian. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable method for optimizing the geometry and calculating the electronic properties of organic molecules.[5][17]
Figure 2: A typical workflow for DFT calculations.
Molecular Geometry and Structural Parameters
DFT calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model. The planarity of the pyrazole and phenyl rings, as well as their relative orientation, are key structural features to analyze.[18]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater tendency to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[12][14][16]
The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
| Parameter | Significance |
| E(HOMO) | Electron donating ability |
| E(LUMO) | Electron accepting ability |
| ΔE (HOMO-LUMO) | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying the electrophilic and nucleophilic sites within a molecule.
-
Red Regions: Indicate electron-rich areas, which are susceptible to electrophilic attack.
-
Blue Regions: Indicate electron-deficient areas, which are susceptible to nucleophilic attack.
-
Green Regions: Represent neutral electrostatic potential.
The MEP map can provide insights into the intermolecular interactions and the potential binding sites for biological receptors.[13][15]
Molecular Docking: Exploring Biological Potential
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor.[13][19][20] This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action.
Docking Protocol
The process of molecular docking involves several steps:
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences [journals.christuniversity.in]
- 20. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid in Modern Medicinal Chemistry
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile synthetic handles. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in a multitude of clinically relevant drugs. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal framework for designing potent and selective enzyme inhibitors and receptor modulators.[1][2][3] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Notably, the pyrazole moiety is a key feature in blockbuster drugs such as the COX-2 inhibitor Celecoxib, highlighting its significance in the development of successful therapeutics.[4]
This guide focuses on a specific, yet highly versatile, pyrazole derivative: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid . The strategic placement of the 3-methoxyphenyl group at the N1 position and the carboxylic acid at the C4 position provides a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of novel drug candidates. The methoxy group can influence solubility and metabolic stability, while the carboxylic acid serves as a crucial anchor for binding to target proteins or as a handle for further chemical elaboration. This document provides a comprehensive overview of the applications of this scaffold, detailed synthetic protocols, and methodologies for biological evaluation, aimed at researchers and professionals in the field of drug development.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Echemi[5] |
| Molecular Weight | 218.21 g/mol | Echemi[5] |
| CAS Number | 1177350-90-1 | Echemi[5] |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | --- |
Protocol 1: Synthesis of this compound
Reaction Scheme:
A plausible synthetic workflow.
Materials:
-
3-Methoxyacetophenone
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Hydrazone Intermediate
-
In a round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the hydrazone intermediate.
-
-
Step 2: Vilsmeier-Haack Formylation to the Pyrazole-4-carbaldehyde
-
In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous DMF (3 equivalents) and cool to 0°C in an ice-salt bath.
-
Slowly add POCl₃ (3 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the hydrazone intermediate from Step 1 (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 3-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium hydroxide solution until it is alkaline (pH 8-9).
-
The crude 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
-
Step 3: Oxidation to the Carboxylic Acid
-
Suspend the purified pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.
-
While stirring vigorously, add a solution of potassium permanganate (2-3 equivalents) in water dropwise, maintaining the temperature below 20°C with an ice bath.
-
After the addition, stir the reaction at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the solid with hot water.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the acetone.
-
Cool the aqueous solution in an ice bath and acidify with dilute HCl to pH 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Drug Discovery: Targeting Key Enzymes
The this compound scaffold is a versatile starting point for the development of inhibitors for several key enzymatic targets implicated in a range of diseases, most notably cancer and inflammatory disorders.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[9] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response by inhibiting T-cell proliferation and promoting the generation of regulatory T-cells.[9][10] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.
The pyrazole scaffold can be elaborated to interact with the active site of IDO1. The carboxylic acid can be converted to an amide, which can then be further functionalized to optimize binding and pharmacokinetic properties.
IDO1 pathway and the role of inhibitors.
This protocol is adapted from established methods for assessing IDO1 activity in a cellular context.[10][11]
Materials:
-
Human ovarian cancer cell line SKOV-3 (or another IDO1-inducible cell line)
-
Recombinant human interferon-gamma (IFN-γ)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
96-well cell culture plates
-
Reagents for kynurenine detection:
-
Trichloroacetic acid (TCA) solution (e.g., 30% w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
IDO1 Induction and Compound Treatment:
-
The next day, replace the medium with fresh medium containing IFN-γ at a final concentration of 100 ng/mL to induce IDO1 expression.[10]
-
Concurrently, add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the clear supernatant to another 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Determine the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce IDO1 activity by 50%) by fitting the data to a dose-response curve.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[12] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be efficiently repaired, resulting in cell death. This concept is known as synthetic lethality.[12]
The this compound scaffold can be functionalized to generate potent PARP inhibitors. The carboxylic acid can be converted to a carboxamide, a common feature in many known PARP inhibitors, which can form key hydrogen bonds in the NAD⁺ binding pocket of the enzyme.
PARP-mediated DNA repair and the effect of inhibitors.
This protocol is based on commercially available PARP activity assay kits.[13][14]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (histones) coated on a 96-well plate
-
Biotinylated NAD⁺
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer
-
Luminometer
Procedure:
-
Compound Addition: Add serial dilutions of the test compounds to the wells of the histone-coated 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Reaction Initiation:
-
Prepare a reaction mixture containing assay buffer, PARP1 enzyme, and biotinylated NAD⁺.
-
Add the reaction mixture to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound conjugate.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Measurement: Immediately measure the luminescence using a microplate luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of biotinylated poly(ADP-ribose) synthesized, and thus to the PARP1 activity.
-
Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is not available in the searched literature, general principles from related pyrazole-based inhibitors can guide the optimization of this scaffold.
| Position of Modification | General Observation | Rationale |
| C4-Carboxylic Acid | Conversion to amides or other carboxylic acid bioisosteres is often beneficial.[15] | Amides can form crucial hydrogen bonds with the target enzyme. Bioisosteres can improve pharmacokinetic properties. |
| N1-Phenyl Ring | Substitution on the phenyl ring can modulate potency and selectivity. The meta-methoxy group provides a specific electronic and steric profile. | Substituents can interact with specific sub-pockets of the enzyme's active site, influencing binding affinity and selectivity. |
| C3 and C5 Positions | Introduction of small alkyl or aryl groups can enhance activity. | These positions can be modified to probe for additional binding interactions and to optimize the overall shape and lipophilicity of the molecule. |
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of novel therapeutics. Its synthetic tractability and the proven track record of the pyrazole core in medicinal chemistry make it an attractive starting point for targeting a range of enzymes, including IDO1 and PARP. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Future work should focus on the synthesis and evaluation of a focused library of derivatives to establish a clear structure-activity relationship and to identify lead compounds with potent and selective activity against clinically relevant targets.
References
- 1. jocpr.com [jocpr.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for Assay Development Using 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuro-modulatory effects.[1][2] This guide focuses on 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid , a specific derivative poised for exploration in drug discovery programs. The presence of the methoxyphenyl group can enhance lipophilicity, potentially improving bioavailability, while the carboxylic acid moiety offers a key interaction point for binding to target proteins.[3]
Given the known activities of structurally similar pyrazole-based molecules, this document provides a detailed framework for initiating the biological characterization of this compound. We will explore a curated selection of in vitro assays, chosen to probe its potential as an anticancer, anti-inflammatory, and neuro-active agent. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring a robust and reproducible experimental design.
Rationale for Assay Selection
The initial screening strategy for a novel compound is guided by the pharmacological profiles of its structural analogues. For this compound, the following areas of investigation are proposed based on existing literature for related pyrazole derivatives:
-
Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[4] The mechanism of action can be diverse, including the inhibition of key signaling kinases or disruption of microtubule dynamics. Therefore, a primary assessment of cytotoxicity is essential.
-
Anti-inflammatory Potential: A significant number of pyrazole-containing compounds have been developed as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.[2] The structural motifs within this compound suggest that it may interact with the active site of COX-2.
-
Neuromodulatory Effects: Certain pyrazole analogues have been identified as modulators of neuronal receptors, such as the neurotensin receptors (NTS).[5] Investigating the potential interaction of the target compound with such receptors could unveil novel therapeutic avenues.
-
Metabolic Enzyme Inhibition: Pyrazole-4-carboxylic acid derivatives have been successfully developed as fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[6] This suggests a potential for targeting metabolic pathways.
The following sections provide detailed protocols for assays that address these potential biological activities.
Section 1: Assessment of Anticancer Activity
A fundamental first step in characterizing a novel compound for oncology applications is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase. The resulting formazan is insoluble in aqueous solution and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), before the absorbance can be measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include vehicle control wells (medium with the same concentration of DMSO as the compound-treated wells) and untreated control wells.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC₅₀ | Concentration of compound causing 50% inhibition of cell growth. |
Section 2: Evaluation of Anti-inflammatory Activity
Given the prevalence of pyrazole derivatives as anti-inflammatory agents, assessing the inhibitory activity of this compound against cyclooxygenase (COX) enzymes is a logical next step.
Principle of the COX Inhibition Assay
Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[5] The COX inhibitor screening assay measures the peroxidase activity of COX, which is a component of its enzymatic function.[5] The assay monitors the appearance of an oxidized chromogen, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.[5] By comparing the activity in the presence and absence of the test compound, the percentage of inhibition can be determined.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for the COX inhibitor screening assay.
Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
This compound (stock solution in DMSO)
-
Celecoxib (positive control inhibitor)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Bring components to room temperature before use, except for the COX-2 enzyme, which should be kept on ice.[8]
-
Dilute the COX-2 enzyme to the desired concentration in COX Assay Buffer.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of this compound and the positive control (Celecoxib) in COX Assay Buffer at 10 times the final desired concentration.
-
In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or control to the respective wells.[8]
-
For the enzyme control (100% activity), add 10 µL of COX Assay Buffer.
-
-
Reaction Mix Preparation and Addition:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the "no enzyme" control.
-
-
Reaction Initiation and Measurement:
-
Prepare a solution of arachidonic acid in NaOH and dilute it with COX Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.[8]
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration.
| Parameter | Description |
| Percent Inhibition | [1 - (Rate of sample / Rate of enzyme control)] x 100 |
| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50%. |
Section 3: Investigating Neuromodulatory Potential
The structural similarity of this compound to known neurotensin receptor (NTS) ligands warrants an investigation into its potential interaction with these receptors. A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[4]
Principle of the Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.[9] In this case, membranes from cells expressing the neurotensin receptor (e.g., NTS1) are incubated with a fixed concentration of a radiolabeled neurotensin analog and varying concentrations of the test compound.[10] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Experimental Workflow: Radioligand Binding Assay
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. maxanim.com [maxanim.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid as a Chemical Probe for Target Identification
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid as a chemical probe for target identification and deconvolution. Chemical probes are indispensable tools in modern drug discovery, enabling the elucidation of molecular mechanisms of action and the validation of novel therapeutic targets.[1][2][3] This guide details the rationale behind its use, protocols for its synthesis and derivatization, and in-depth methodologies for its application in affinity-based protein profiling (AfBPP) and chemoproteomics workflows. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for leveraging this versatile chemical scaffold in target discovery campaigns.
Introduction: The Role of Pyrazole Scaffolds in Chemical Biology
The pyrazole ring system is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[4][5] The versatility of the pyrazole core allows for facile chemical modification, enabling the generation of diverse libraries for screening and optimization. This compound represents a valuable starting point for the development of chemical probes due to its synthetic tractability and the potential for the methoxyphenyl group to engage in specific interactions with biological targets. The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the attachment of affinity tags or photoreactive groups necessary for target identification experiments.
This application note will guide the user through the process of employing this compound as a chemical probe to identify its protein binding partners within a complex biological system.
Synthesis of this compound and its Derivatives
The synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids can be achieved through several established synthetic routes. A common and efficient method involves the Vilsmeier-Haack reaction, which allows for the formation of the pyrazole-4-carbaldehyde intermediate, followed by oxidation to the carboxylic acid.
General Synthesis of this compound
A plausible synthetic route for the title compound, based on established methods for similar pyrazole derivatives, is outlined below.[6][7][8] This multi-step synthesis begins with the reaction of a substituted acetophenone with a hydrazine to form a hydrazone, which then undergoes cyclization and formylation via the Vilsmeier-Haack reaction.
Step 1: Synthesis of 1-(3-methoxyphenyl)ethan-1-one phenylhydrazone 3-Methoxyacetophenone is reacted with phenylhydrazine in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is refluxed to drive the condensation reaction to completion, yielding the corresponding phenylhydrazone.
Step 2: Vilsmeier-Haack Cyclization and Formylation The resulting hydrazone is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization to the pyrazole ring and concomitant formylation at the 4-position. This reaction typically yields 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Step 3: Oxidation to Carboxylic Acid The pyrazole-4-carbaldehyde intermediate is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent, to afford the final product, this compound.
Synthesis of an Affinity Probe Derivative
For affinity-based target identification, the core molecule must be derivatized with a linker and an affinity tag, such as biotin. The carboxylic acid group of this compound is an ideal attachment point.
Protocol for Biotinylation:
-
Activation of the Carboxylic Acid: Dissolve this compound in an anhydrous solvent (e.g., DMF). Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling with Biotin-Linker: Add a biotin derivative containing a primary amine and a flexible linker (e.g., Biotin-PEG4-Amine) to the reaction mixture.
-
Reaction and Purification: Allow the reaction to proceed overnight at room temperature. The crude product can be purified by reverse-phase HPLC to yield the biotinylated chemical probe.
Target Identification using Affinity-Based Protein Profiling (AfBPP)
Affinity-based protein profiling is a powerful chemoproteomic technique used to identify the cellular targets of small molecules.[9] This method utilizes an immobilized version of the chemical probe to capture its binding partners from a cell lysate.
Workflow for Affinity-Based Protein Profiling
The general workflow for an AfBPP experiment is depicted below. This process involves incubating a cell lysate with the biotinylated probe, capturing the probe-protein complexes on streptavidin beads, washing away non-specific binders, and finally eluting and identifying the bound proteins by mass spectrometry.
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Detailed Protocol for AfBPP
Materials:
-
Biotinylated this compound probe
-
Streptavidin-conjugated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Cell Lysate Preparation: Harvest cultured cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome. Determine the protein concentration using a standard assay (e.g., BCA).
-
Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated probe at a predetermined optimal concentration for 1-2 hours at 4°C with gentle rotation. Include a control sample incubated with DMSO or a non-biotinylated version of the probe.
-
Affinity Capture: Add pre-washed streptavidin magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C to capture the biotinylated probe and any bound proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby). Excise unique bands present in the probe-treated sample compared to the control. Perform in-gel trypsin digestion and identify the proteins by LC-MS/MS analysis.[2][10]
Target Deconvolution using Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful technique to covalently link a chemical probe to its target protein upon UV irradiation.[1][3][11] This method is particularly useful for identifying transient or low-affinity interactions.
Design and Synthesis of a Photoaffinity Probe
A photoaffinity probe based on this compound would incorporate a photoreactive group, such as a diazirine or benzophenone, and a reporter tag for enrichment and detection. The carboxylic acid handle can be used for the attachment of a linker containing both the photoreactive moiety and a clickable handle (e.g., an alkyne) for subsequent biotinylation via click chemistry.
Caption: Workflow for Photoaffinity Labeling (PAL) based Target Identification.
Detailed Protocol for PAL
Materials:
-
Photoaffinity probe with an alkyne handle
-
Biotin-azide
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
UV irradiation source (e.g., 350 nm lamps)
-
Streptavidin beads
-
Mass spectrometry reagents
Procedure:
-
Probe Treatment and UV Crosslinking: Treat live cells with the photoaffinity probe for a specified time. Irradiate the cells with UV light (e.g., 350 nm) to induce covalent crosslinking of the probe to its target proteins.[1][12]
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction by adding biotin-azide and the click chemistry catalyst cocktail to the lysate. This will attach a biotin tag to the probe-labeled proteins.[3]
-
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads as described in the AfBPP protocol. Perform on-bead trypsin digestion to release the peptides for mass spectrometry analysis.
-
LC-MS/MS and Data Analysis: Analyze the resulting peptides by LC-MS/MS. The data should be searched against a protein database to identify the proteins that were covalently labeled by the probe.[13][14]
Data Analysis and Target Validation
A critical step in any target identification experiment is the rigorous analysis of the mass spectrometry data to distinguish true binding partners from non-specific background proteins.
Quantitative Proteomics Data Analysis
Quantitative proteomics approaches, such as label-free quantification (LFQ) or tandem mass tagging (TMT), are essential for confident target identification.[15] By comparing the abundance of proteins enriched by the active probe versus a negative control, true targets can be identified with high confidence.
Table 1: Representative Quantitative Proteomics Data
| Protein ID | Gene Name | Log2 Fold Change (Probe/Control) | p-value | Putative Target? |
| P12345 | GENE1 | 5.6 | 0.001 | Yes |
| Q67890 | GENE2 | 0.2 | 0.85 | No |
| P54321 | GENE3 | 4.9 | 0.005 | Yes |
| O12345 | GENE4 | 1.1 | 0.23 | No |
Target Validation
Once putative targets have been identified, it is crucial to validate the interaction using orthogonal methods.
Recommended Validation Assays:
-
Western Blot: Confirm the enrichment of the identified target protein in the pulldown or PAL experiment by Western blotting with a specific antibody.
-
Surface Plasmon Resonance (SPR): Use SPR to measure the binding affinity and kinetics of the interaction between the purified target protein and the chemical probe in a label-free manner.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to demonstrate target engagement in intact cells by measuring the change in the thermal stability of the target protein upon probe binding.
-
RNA Interference (RNAi) or CRISPR-Cas9: Knockdown or knockout of the target gene should abolish the cellular phenotype observed upon treatment with the parent compound, providing genetic validation of the target.
Conclusion
This compound serves as a valuable and versatile scaffold for the development of chemical probes for target identification. This application note provides a comprehensive framework for the synthesis, application, and data analysis of probes derived from this core structure. By following the detailed protocols for affinity-based protein profiling and photoaffinity labeling, and by performing rigorous data analysis and target validation, researchers can confidently identify the molecular targets of bioactive compounds, thereby accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 4. chemimpex.com [chemimpex.com]
- 5. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 7. asianpubs.org [asianpubs.org]
- 8. An efficient synthesis of 1-H-pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions | Semantic Scholar [semanticscholar.org]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 11. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Workflows for automated downstream data analysis and visualization in large-scale computational mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 15. Chemoproteomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes & Protocols: A Guide to the Synthetic Routes for Functionalized Pyrazole-4-Carboxylic Acids
Abstract
Pyrazole-4-carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence in drugs highlights the critical need for robust, efficient, and versatile synthetic methodologies to generate libraries of functionalized analogues for drug discovery pipelines. This guide provides an in-depth analysis of key synthetic strategies for accessing functionalized pyrazole-4-carboxylic acids, intended for researchers, medicinal chemists, and process development scientists. We move beyond simple procedural lists to explain the underlying principles, causality behind experimental choices, and the relative merits of each approach. Detailed, field-proven protocols and visual workflows are provided for the most pivotal transformations, including the classical Knorr synthesis, modern multicomponent reactions, and post-synthetic functionalization techniques.
Introduction: The Significance of the Pyrazole-4-Carboxylic Acid Scaffold
The pyrazole nucleus is a privileged structure in pharmacology, prized for its unique electronic properties and its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[2][4] The addition of a carboxylic acid moiety at the 4-position provides a critical anchor point for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. This scaffold is present in a wide array of pharmacologically active molecules, demonstrating activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3] The demand for novel analogues to explore structure-activity relationships (SAR) necessitates a deep understanding of the synthetic routes available for their construction.
This document details the primary synthetic avenues, focusing on practicality, efficiency, and the ability to introduce functional diversity.
Foundational Synthesis: The Knorr Cyclocondensation
The most traditional and widely practiced method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] For the synthesis of pyrazole-4-carboxylic acid esters, the typical precursor is a derivative of an acyl-substituted malonic ester or a β-ketoester that has been appropriately functionalized.
Causality and Mechanistic Insight: The reaction proceeds via initial formation of a hydrazone intermediate at one of the carbonyl groups. Subsequent intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.[5] A critical consideration is regioselectivity; when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine (e.g., methylhydrazine) are used, a mixture of regioisomers can be formed.[6] The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric environment.
Figure 1: General workflow for the Knorr pyrazole synthesis.
Protocol 2.1: Synthesis of Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate
This protocol describes a classic Knorr condensation using methylhydrazine and diethyl 2-acetyl-3-oxosuccinate (a suitable 1,3-dicarbonyl precursor).
Materials:
-
Methylhydrazine (CH₆N₂)
-
Diethyl 2-acetyl-3-oxosuccinate
-
Ethanol (EtOH), absolute
-
Acetic Acid (AcOH), glacial
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add diethyl 2-acetyl-3-oxosuccinate (1 equivalent) and absolute ethanol (5 mL per gram of dicarbonyl).
-
Begin stirring the solution and add a catalytic amount of glacial acetic acid (2-3 drops).
-
Slowly add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. The addition may be mildly exothermic.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Redissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester via column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain the pure ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7][8][9]
Modern Approaches: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a significant improvement in efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single pot to form a complex product.[10] Several MCRs have been developed for the synthesis of pyrazole-4-carboxylates, often providing high yields in a single step.[6][11]
Causality and Mechanistic Insight: A common MCR strategy involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[12] The reaction is often catalyzed by a Lewis or Brønsted acid, or even by an ionic liquid.[10][12] The mechanism typically involves the initial formation of an intermediate from the aldehyde and β-ketoester (e.g., via Knoevenagel condensation), which then undergoes a cyclocondensation reaction with the hydrazine in situ. This approach avoids the need to isolate potentially unstable intermediates.
Figure 2: Convergent workflow of a three-component reaction.
Protocol 3.1: One-Pot Three-Component Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
This protocol is based on a catalyzed, one-pot reaction that is both efficient and environmentally benign.[12]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Magnetic ionic liquid [bmim][FeCl₄] catalyst (1.5 mmol) or another suitable catalyst (e.g., Sc(OTf)₃).[6][12]
-
Isopropanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
External magnet (if using a magnetic catalyst)
-
TLC analysis equipment
Step-by-Step Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and the [bmim][FeCl₄] catalyst (1.5 mmol).
-
Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (50-60 °C) can be applied. In some protocols, an oxidant like flowing oxygen is used.[12]
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-3 hours).
-
Upon completion, if using a magnetic catalyst, place a strong magnet on the outside of the flask to immobilize the catalyst. Decant the liquid product mixture. The catalyst can be washed with ethyl acetate, dried, and reused.[12]
-
If a non-magnetic catalyst is used, a standard aqueous workup and extraction with ethyl acetate may be required.
-
Evaporate the solvent from the product mixture under reduced pressure.
-
Recrystallize the resulting solid from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative. Yields are typically in the 75-92% range.[12]
Data Summary: The power of MCRs lies in their versatility. The table below summarizes various catalysts and conditions used for this class of reactions.
| Components | Catalyst | Conditions | Yield Range | Reference |
| Aldehyde, β-ketoester, Hydrazine | [bmim][FeCl₄] | Room Temp, Solvent-free | 75-92% | [12] |
| Aldehyde, β-ketoester, Hydrazine | Yb(PFO)₃ | 60 °C, Solvent-free | Good to Excellent | [6] |
| Aldehyde, β-ketoester, Hydrazine | Sc(OTf)₃ | 80 °C, Solvent-free | High | [6] |
| Aldehyde, Malononitrile, Hydrazine, β-ketoester | Piperidine | Room Temp, Water | 85-93% | [13] |
Post-Synthetic Modification of the Pyrazole Ring
An alternative and powerful strategy involves the construction of a simpler pyrazole core, followed by functionalization at the C4 position. This is particularly useful for introducing groups that might not be compatible with the initial ring-forming conditions.
The Vilsmeier-Haack Reaction and Subsequent Oxidation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto an electron-rich heterocycle.[14] Hydrazones of ketones react with the Vilsmeier reagent (POCl₃/DMF) to yield pyrazole-4-carbaldehydes.[12][15] This aldehyde can then be easily oxidized to the corresponding carboxylic acid.[16]
Causality and Mechanistic Insight: The Vilsmeier reagent is an electrophilic species, chloromethyleniminium ion [(CH₃)₂N=CHCl]⁺. It attacks the electron-rich C4 position of the pyrazole precursor. The resulting intermediate is hydrolyzed during workup to reveal the aldehyde. Subsequent oxidation, for instance using an oxidant like sodium chlorite (NaClO₂) or a vanadium-catalyzed H₂O₂ system, converts the aldehyde to the carboxylic acid without affecting the pyrazole ring.[15][16]
Figure 3: Two-step pathway for C4-functionalization.
Protocol 4.1: Two-Step Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
This protocol outlines the formylation of a pre-formed pyrazole precursor (from a hydrazone) followed by oxidation.[15]
Step A: Vilsmeier-Haack Formylation
-
Prepare the hydrazone by reacting acetophenone with phenylhydrazine.
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to N,N-dimethylformamide (DMF, 5 equivalents). Stir for 15 minutes to form the Vilsmeier reagent.
-
Slowly add the prepared hydrazone (1 equivalent) to the cold Vilsmeier reagent.
-
After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-5 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[15]
Step B: Oxidation to Carboxylic Acid
-
Dissolve the pyrazole-4-carbaldehyde (1 equivalent) from Step A in acetone.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3 equivalents) and ammonium sulfamate (NH₂SO₃H, 3 equivalents) in water.[15]
-
Add the aqueous oxidant solution to the acetone solution of the aldehyde and stir at room temperature for 4-6 hours.
-
After the reaction is complete (monitored by TLC), remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution with HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry to yield 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Direct C-H Functionalization
More recently, transition-metal-catalyzed C-H functionalization has emerged as a powerful, step-economical method to modify the pyrazole core.[17] These reactions avoid the need for pre-functionalized starting materials (like halo-pyrazoles) and can directly install aryl, alkyl, or other groups.[18] While direct C-H carboxylation is still an emerging area, functionalization followed by transformation remains a viable route. For instance, direct C-H arylation can introduce a group that can be later modified. These advanced methods often require careful optimization of catalysts (e.g., Palladium, Rhodium, Copper), ligands, and reaction conditions.[17][18]
Conclusion and Outlook
The synthesis of functionalized pyrazole-4-carboxylic acids is a mature yet continually evolving field. The classical Knorr synthesis remains a reliable workhorse, while modern multicomponent reactions provide outstanding efficiency for building molecular libraries. Furthermore, post-synthetic modification strategies, particularly the Vilsmeier-Haack reaction/oxidation sequence and emerging direct C-H functionalization methods, offer unparalleled flexibility in accessing novel and complex analogues.
The choice of synthetic route depends critically on the desired substitution pattern, scale, and available starting materials. For rapid library synthesis, MCRs are often superior. For complex targets with sensitive functional groups, a late-stage functionalization approach may be more appropriate. By understanding the causality and mechanisms behind each method, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sid.ir [sid.ir]
- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Topic: Comprehensive Analytical Characterization of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Pyrazole-based compounds are pivotal scaffolds in medicinal chemistry and drug development, necessitating robust and reliable analytical techniques to ensure their identity, purity, and structural integrity.[1] This guide moves beyond rote procedural lists, offering causal explanations for experimental choices to empower researchers. The protocols herein are designed as self-validating systems, integrating chromatographic and spectroscopic techniques for unambiguous structural elucidation and purity assessment. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Introduction and Physicochemical Profile
This compound is a heterocyclic organic compound featuring a pyrazole core, a methoxyphenyl substituent, and a carboxylic acid moiety. This combination of functional groups makes it a valuable building block in the synthesis of novel pharmaceutical agents.[2] The analytical challenge lies in unequivocally confirming the substitution pattern and ensuring the absence of isomeric impurities. This document outlines a multi-technique approach to provide orthogonal data, leading to a high-confidence characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Rationale / Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₁H₁₀N₂O₃ | - |
| Molecular Weight | 218.21 g/mol | Calculated from the molecular formula. |
| CAS Number | Not readily available. A similar compound, 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, has CAS 1401344-11-3.[3] | - |
| Predicted pKa | ~4.0 - 4.5 | The carboxylic acid group is the primary acidic site. This value is an estimate based on benzoic acid (pKa ~4.2) and is influenced by the electron-withdrawing nature of the pyrazole ring.[4][5] |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Methanol, and Ethyl Acetate. | The carboxylic acid provides some polarity, but the aromatic rings dominate, suggesting higher solubility in organic solvents. |
| Physical Form | Expected to be a solid at room temperature. | Based on the properties of similar pyrazole carboxylic acid derivatives.[6] |
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of active pharmaceutical ingredients and intermediates. For a polar, acidic compound like this, a reversed-phase method provides excellent resolution and reproducibility.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is chosen for its hydrophobic nature, which effectively retains the aromatic structure of the analyte.
-
Mobile Phase: An acetonitrile/water gradient is used to elute the compound and any potential impurities with varying polarities.
-
Acidic Modifier: Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group (maintaining it in the protonated, less polar form). This ensures a sharp, symmetrical peak shape and improves retention on the C18 column. Formic acid is also volatile, making it ideal for subsequent MS analysis.[7]
Protocol 2.1: Reversed-Phase HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the diluent.
-
-
Chromatographic Conditions:
-
The specific gradient and run time should be optimized to ensure separation from any synthesis-related impurities.
-
Table 2: HPLC-UV Operating Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or at λmax determined by UV-Vis) |
Workflow Diagram: HPLC Purity Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: Investigating 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid as a Novel Anti-inflammatory Agent
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, when this process becomes chronic, it underpins a vast array of debilitating diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily functioning by inhibiting cyclooxygenase (COX) enzymes.[3] The discovery of two COX isoforms—COX-1, a constitutive enzyme responsible for homeostatic functions, and COX-2, an inducible enzyme upregulated at inflammatory sites—revolutionized the field.[3][4] This led to the development of selective COX-2 inhibitors, aiming to provide potent anti-inflammatory effects with reduced gastrointestinal side effects associated with COX-1 inhibition.[3][5]
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib.[2][6][7] This proven track record makes pyrazole derivatives a fertile ground for discovering new therapeutic agents. This document provides a comprehensive guide to the synthesis and evaluation of a promising candidate, 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid , detailing its proposed mechanism and providing robust protocols for its investigation as a selective COX-2 inhibitor.
Section 1: Rationale and Proposed Mechanism of Action
The anti-inflammatory potential of this compound is predicated on its structural analogy to known 1,5-diarylpyrazole COX-2 inhibitors.[5] The core hypothesis is that this compound will selectively inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
The inflammatory cascade is a complex signaling network. In response to stimuli like lipopolysaccharide (LPS), immune cells such as macrophages initiate a signaling cascade, often through Toll-like receptors (TLRs). This leads to the activation of transcription factors like NF-κB, which drives the expression of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins.[8] The synthesized compound is expected to intervene at the enzymatic level by inhibiting COX-2 activity, as depicted in the pathway below.
Caption: Proposed mechanism of action targeting the COX-2 pathway.
Section 2: Synthesis Protocol
The synthesis of this compound can be efficiently achieved via a two-step process involving a Vilsmeier-Haack formylation followed by an oxidation reaction. This method is well-documented for producing pyrazole-4-carbaldehydes and their corresponding carboxylic acids.[9][10]
Caption: Workflow for the synthesis of the target compound.
Protocol 2.1: Synthesis of this compound
Materials:
-
3'-Methoxyacetophenone
-
(3-Methoxyphenyl)hydrazine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Prepare the Vilsmeier reagent: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DMF (4 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C, then warm to room temperature to form the viscous, white Vilsmeier reagent.[11]
-
In a separate flask, synthesize the precursor hydrazone by reacting 3'-Methoxyacetophenone (1 equivalent) with (3-Methoxyphenyl)hydrazine hydrochloride (1.1 equivalents) in ethanol with a catalytic amount of acetic acid, refluxing for 4-6 hours. Monitor by TLC. After completion, cool, and isolate the hydrazone product.
-
Dissolve the dried hydrazone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the prepared Vilsmeier reagent at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain for 12-24 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice (~200 mL).
-
Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate or solid sodium carbonate until the pH is > 8.
-
A precipitate of the aldehyde should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
Dissolve the purified pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate (KMnO₄, ~2-3 equivalents) in water portion-wise, maintaining the temperature below 30°C with a water bath.
-
Stir the reaction at room temperature until the purple color of the permanganate has disappeared (typically 4-8 hours).
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 3: In Vitro Evaluation Protocols
The primary goal of in vitro evaluation is to determine the compound's inhibitory potency against COX-1 and COX-2 and to assess its anti-inflammatory effects in a relevant cellular model.
Protocol 3.1: COX-1/COX-2 Inhibition Assay (Enzymatic)
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is quantified by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid substrate
-
TMPD solution
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound stock solution (in DMSO)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well microplate and plate reader (absorbance at 590-620 nm)
Procedure:
-
Prepare enzyme solutions by diluting COX-1 and COX-2 in assay buffer containing heme to the desired concentration.
-
In a 96-well plate, add 10 µL of various concentrations of the test compound (e.g., 0.01 µM to 100 µM) or reference inhibitor. For the control wells, add 10 µL of DMSO.
-
Add 150 µL of the appropriate enzyme solution (COX-1 or COX-2) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of arachidonic acid substrate solution to each well.
-
Immediately add 20 µL of TMPD solution.
-
Shake the plate for 10 seconds and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
The COX-2 Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
Protocol 3.2: Cell-Based Anti-inflammatory Assay (LPS-Stimulated Macrophages)
Principle: This assay uses a murine macrophage cell line (RAW 264.7) or a human monocytic cell line (THP-1) to model the inflammatory response.[12] Lipopolysaccharide (LPS) stimulates the cells to produce inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂). The efficacy of the test compound is measured by its ability to reduce the production of these mediators.[13]
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
LPS from E. coli
-
Test compound stock solution (in DMSO)
-
Griess Reagent for NO measurement
-
PGE₂ ELISA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Cytotoxicity Assessment: Before testing for anti-inflammatory activity, determine the non-toxic concentration range of the compound. Treat cells with various concentrations of the compound for 24 hours and assess viability using an MTT assay. Use only non-toxic concentrations for subsequent experiments.
-
Treatment: Remove the old medium. Add fresh medium containing various non-toxic concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E₂ (PGE₂) Measurement:
-
Measure the concentration of PGE₂ in the collected supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO and PGE₂ production for each compound concentration compared to the LPS-only control. Calculate IC₅₀ values.
Data Presentation: Expected In Vitro Results
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | PGE₂ Inhibition IC₅₀ (µM) |
| Test Compound | >100 | 2.5 | >40 | 3.1 |
| Ibuprofen | 5.2 | 15.1 | 0.34 | 8.5 |
| Celecoxib | 15.0 | 0.045 | 333 | 0.09 |
Section 4: In Vivo Evaluation Protocol
Protocol 4.1: Carrageenan-Induced Paw Edema Model
Principle: This is a standard and widely used model for evaluating the efficacy of acute anti-inflammatory agents.[14][15] Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of the test compound to reduce this swelling is a measure of its anti-inflammatory activity.[16]
Materials:
-
Wistar albino rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Diclofenac sodium, 10 mg/kg)
-
Plebysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Reference Drug (e.g., Diclofenac)
-
Group III, IV, V: Test Compound at different doses (e.g., 10, 20, 40 mg/kg)
-
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = (Paw volume at time t) - (Initial paw volume) .
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation: Expected In Vivo Results
| Treatment Group (Dose) | Paw Edema Volume (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema at 3 hr |
| Vehicle Control | 0.85 ± 0.05 | - |
| Test Compound (10 mg/kg) | 0.62 ± 0.04 | 27.1% |
| Test Compound (20 mg/kg) | 0.43 ± 0.03 | 49.4% |
| Test Compound (40 mg/kg) | 0.29 ± 0.02 | 65.9% |
| Diclofenac (10 mg/kg) | 0.25 ± 0.03 | 70.6% |
Section 5: References
-
Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. IntechOpen. 17
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. 12
-
Nisa, J. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels University. 1
-
WuXi Biology. Inflammation & Autoimmune Disease Models. WuXi AppTec. 18
-
Wołosewicz, K., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. 19
-
Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. 14
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. 20
-
Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. 16
-
Kaur, P., et al. Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Bentham Science. 6
-
Pharmaron. Pain, Immunology & Inflammation Models. Pharmaron CRO. 15
-
Slideshare. Screening models for inflammatory drugs. 21
-
Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. 4
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. 2
-
Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Research Journal of Pharmacy and Technology. 7
-
Lv, K., et al. (2012). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. PubMed. 22
-
Ahmed, K. A., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. PubMed. 23
-
Fahmy, H. H., et al. (2012). SYNTHESIS AND ANTI-INFLAMMATORY EVALUATION OF NEW SUBSTITUTED 1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)- 1H-PYRAZOLE DERIVATIVES. ResearchGate. 3
-
El-Sayed, N. N. E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. 24
-
Ferguson, G., et al. (2014). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC - PubMed Central - NIH. 25
-
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. 26
-
Kumar, R. S., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. 27
-
S. Poornachandran, et al. (2004). An efficient synthesis of 1-H-pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions. Semantic Scholar. 28
-
Hawash, M., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. 29
-
Nayak, S. K., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central. 30
-
Al-Ostath, A., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. PMC - PubMed Central. 8
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. 5
-
Lebedev, A. V., et al. (2005). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. ResearchGate. 9
-
Al-Ghorbani, M., et al. (2016). Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore. PubMed. 31
-
Al-wsabli, A. S., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. 10
-
Gomaa, H. A. M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC - PubMed Central. 32
-
Gontijo, T. B., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. 11
-
Al-Warhi, T., et al. (2020). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. MDPI. 13
References
- 1. ir.vistas.ac.in [ir.vistas.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 8. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 12. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages [mdpi.com]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaron.com [pharmaron.com]
- 16. ijpras.com [ijpras.com]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. wuxibiology.com [wuxibiology.com]
- 19. mdpi.com [mdpi.com]
- 20. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 22. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 27. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An efficient synthesis of 1-H-pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions | Semantic Scholar [semanticscholar.org]
- 29. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid as a Versatile Building Block in Organic and Medicinal Chemistry
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. This N-aryl pyrazole derivative serves as a highly versatile and valuable building block for the synthesis of complex organic molecules and libraries of potential therapeutic agents. We will explore its synthesis, key reactive properties, and its pivotal role in constructing pharmacologically active compounds. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower users to adapt and innovate.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[2][3] The specific substitution pattern on the pyrazole core is critical for modulating biological activity, solubility, and metabolic stability.
This compound combines three key features:
-
The N-Aryl Pyrazole Core: Provides a rigid, planar structure capable of participating in π-stacking and hydrogen bonding interactions within receptor binding pockets.
-
The 3-Methoxyphenyl Group: The meta-methoxy substituent influences the electronic properties of the aryl ring and offers a potential metabolic handle or a vector for further functionalization.
-
The 4-Carboxylic Acid Moiety: This functional group is the primary anchor for synthetic diversification, most commonly through the formation of amide or ester linkages, enabling the exploration of vast chemical space.
This guide will focus on the practical application of this building block, providing validated protocols for its synthesis and its conversion into high-value derivatives.
Synthesis of the Building Block
The synthesis of N-aryl pyrazole carboxylic acids can be approached in several ways. A common and effective strategy involves the Vilsmeier-Haack formylation of an appropriate arylhydrazone, followed by oxidation of the resulting aldehyde.[4][5] This method provides regioselective access to the desired 4-carbaldehyde precursor.
Caption: Synthetic workflow for this compound.
An alternative route involves the Ullmann condensation, a copper-catalyzed N-arylation of a pre-formed pyrazole-4-carboxylate ester with an aryl halide, followed by ester hydrolysis.[6][7] This method is particularly useful when the aryl halide is readily available.
Core Application: Amide Bond Formation
The carboxylic acid functionality is an ideal handle for generating libraries of pyrazole-4-carboxamides. These derivatives are prevalent in drug discovery, with examples showing activity as carbonic anhydrase inhibitors, FGFR inhibitors, and fungicides.[8][9][10] The formation of the amide bond requires activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
Mechanism of Carbodiimide-Mediated Amide Coupling
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used for their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[11] The reaction is often performed with an additive such as HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) to form an activated ester, which minimizes side reactions like racemization and improves yields.
Caption: Mechanism of EDC-mediated amide coupling, with and without additives.
Comparative Data for Common Coupling Reagents
The choice of coupling reagent is critical and depends on the scale, substrate sensitivity, and desired purity profile. The following table summarizes common reagents used for forming amide bonds with building blocks like this compound.[11][12]
| Coupling Reagent | Additive | Base | Typical Solvent | Advantages | Common Side Reactions |
| EDC | HOBt or NHS | None / DIPEA | DCM, DMF | Water-soluble byproduct, mild conditions. | Racemization (if chiral), formation of N-acylurea. |
| HATU | None | DIPEA, 2,4,6-Collidine | DMF, NMP | High reactivity, fast, low racemization. | Cost, byproduct removal can be difficult. |
| SOCl₂ | None | Pyridine / None | DCM, Toluene | Forms highly reactive acid chloride, inexpensive. | Harsh conditions, not suitable for sensitive substrates. |
| DCC | DMAP | None | DCM | Inexpensive, effective. | Insoluble DCU byproduct requires filtration. |
Detailed Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is recommended for small-scale library synthesis where high yields and short reaction times are desired. HATU is particularly effective for coupling with sterically hindered or poorly nucleophilic amines.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. Causality: This pre-activation step allows for the formation of the highly reactive acyl-tetramethyluronium intermediate, ensuring the carboxylic acid is ready for nucleophilic attack.
-
Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in DMF, to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content. Causality: The basic wash neutralizes the reaction medium and removes acidic species, while the brine wash aids in phase separation.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure pyrazole-4-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis via the Acid Chloride Intermediate
This two-step method is robust, cost-effective, and often necessary for unreactive amines. The intermediate acid chloride is highly reactive and should be handled with care in an anhydrous environment.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine of choice (1.5 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic drop of DMF (if using oxalyl chloride). Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases. Causality: Refluxing drives the reaction to completion by removing the gaseous byproducts (SO₂ and HCl), according to Le Châtelier's principle.
-
Cool the reaction and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acid chloride is often used directly in the next step without purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring. Causality: Triethylamine acts as a base to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophilic amine.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Strategic Diversification and Downstream Applications
The true power of this compound lies in its role as a central hub for creating diverse molecular architectures.
Caption: Diversification pathways from the core building block.
Conclusion
This compound is a robust and highly adaptable building block for synthetic and medicinal chemistry. Its straightforward derivatization, primarily through amide bond formation, provides rapid access to novel chemical entities for screening in drug discovery programs. The protocols and strategic insights provided in this guide are intended to serve as a comprehensive resource for scientists aiming to leverage the full potential of this valuable scaffold.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid in organic solvents
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers experiencing solubility challenges with 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Our approach is rooted in first principles of physical chemistry to empower you to make informed decisions during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in common solvents like Dichloromethane (DCM) or Chloroform. Why is this happening?
This is an expected outcome due to a fundamental mismatch in polarity. The molecule possesses a highly polar carboxylic acid group (-COOH) which can engage in strong hydrogen bonding, and two nitrogen atoms in the pyrazole ring that are also polar. Solvents like DCM and chloroform are non-polar or weakly polar and cannot effectively disrupt the strong intermolecular forces (like hydrogen bonding) between the molecules of your solid compound. Solubility is governed by the "like dissolves like" principle; a polar functional group requires a polar solvent to achieve significant solvation.
Q2: I'm trying to dissolve the compound in DMSO for a biological assay, but it's crashing out when I dilute it into my aqueous buffer. What should I do?
This phenomenon is common when using a strong, aprotic organic solvent like DMSO to create a stock solution. While the compound may be highly soluble in 100% DMSO, this solvent is miscible with water. When you dilute the DMSO stock into an aqueous buffer, the overall polarity of the solvent system increases dramatically. The compound, which is poorly soluble in water at neutral pH, precipitates out of the solution. The key is to either increase the percentage of DMSO in the final solution (if the assay tolerates it) or, more effectively, to modify the pH of your aqueous buffer to keep the compound ionized and soluble.
Q3: Is it safe to heat the mixture to improve solubility?
Gentle heating can be an effective method to increase the rate of dissolution and, in many cases, the equilibrium solubility. However, this must be done with caution. This compound, like many complex organic molecules, is susceptible to thermal degradation. Excessive heat could lead to decarboxylation or other unwanted side reactions.
Recommended Protocol:
-
Heat gently (e.g., 40-50°C) in a sealed vial with continuous stirring.
-
Always run a control sample and check for purity post-dissolution using techniques like HPLC or LC-MS to ensure the compound has not degraded.
Q4: How can I quickly determine if the compound is truly dissolved or just a fine suspension?
Visual inspection can be deceptive. A fine, colloidal suspension can appear clear to the naked eye. The most reliable method is to shine a laser pointer through the solution (Tyndall effect). If the laser beam is visible as it passes through the liquid, you have a suspension. A true solution will not scatter the light. For quantitative confirmation, filter the solution through a 0.45 µm syringe filter and measure the concentration of the filtrate using UV-Vis spectroscopy or HPLC. If the concentration is unchanged, the compound was fully dissolved.
In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving solubility issues. The core principle revolves around understanding the chemical nature of your molecule: it is a weak acid. Its solubility is therefore highly dependent on its ionization state, which can be controlled.
Troubleshooting Workflow: A Systematic Approach
This workflow provides a logical decision-making process for tackling solubility challenges, starting with the simplest and most common techniques.
Caption: A decision tree for systematically troubleshooting solubility issues.
Guide 1: Exploiting Chemical Properties - pH Modification
The carboxylic acid moiety is the most critical functional group for controlling solubility in aqueous or protic solvents (like ethanol or methanol). In its protonated form (R-COOH), the molecule is less polar. By increasing the pH, we can deprotonate it to its carboxylate form (R-COO⁻), which is an ion and therefore significantly more polar and water-soluble.
This relationship is described by the Henderson-Hasselbalch equation. As a rule of thumb, to ensure a compound is fully ionized and solubilized, the pH of the solution should be at least 2 units higher than the compound's pKa. The estimated pKa for the carboxylic acid group on this molecule is likely in the range of 3.5 - 4.5. Therefore, adjusting the pH to >6.5 should dramatically improve solubility in aqueous media.
Caption: Ionization equilibrium of the carboxylic acid and the effect of pH.
-
Preparation: Prepare a slurry of your compound in the desired aqueous buffer (e.g., Phosphate-Buffered Saline). Use a concentration slightly higher than your target.
-
Base Selection: Choose a suitable base. For many biological applications, 0.1 M or 1 M NaOH is appropriate. For cellular assays where sodium ions may be disruptive, consider using ammonium hydroxide (NH₄OH) or an organic base like triethylamine (TEA).
-
Titration: While stirring vigorously, add the base dropwise to the slurry.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. Also, observe the solution for visual clarity.
-
Endpoint: Continue adding base until the solution becomes clear and the pH is stable in the target range (e.g., pH 7.0-7.4 for many biological buffers).
-
Validation (Critical): After dissolution, it is crucial to verify that the compound is chemically stable at this pH. Analyze a sample using HPLC or LC-MS to confirm purity and identify any potential degradation products.
Guide 2: Solvent Systems - Screening and Co-Solvents
If the final application must be in an organic solvent or if pH modification is not an option, a systematic screening of solvents is necessary.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.2 | Polar Aprotic | Excellent dissolving power for polar compounds. Hygroscopic. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | High boiling point. Good for polar compounds. |
| Acetonitrile (ACN) | 5.8 | 37.5 | Polar Aprotic | Lower boiling point than DMSO/DMF. Common in HPLC. |
| Ethanol | 4.3 | 24.5 | Polar Protic | Can act as both H-bond donor and acceptor. Less toxic. |
| Methanol | 5.1 | 32.7 | Polar Protic | More polar than ethanol. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Polar Aprotic | Good for moderately polar compounds. Can form peroxides. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Non-Polar | Unlikely to be effective for this compound. |
Data compiled from various sources for relative comparison.
A co-solvent system can modulate the polarity of the primary solvent to better match the solute, enhancing solubility. This is particularly useful for improving the solubility of moderately polar compounds in aqueous systems.
-
Primary Solvent Selection: Choose a primary solvent that is compatible with your final application (e.g., water or a buffer for biological assays).
-
Co-Solvent Selection: Select a water-miscible organic co-solvent. Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).
-
Stock Solution: Dissolve the this compound in the pure co-solvent at a high concentration.
-
Titration: While vortexing or stirring the primary solvent (e.g., buffer), slowly add the co-solvent stock solution.
-
Observation: Monitor for any signs of precipitation (cloudiness). The goal is to find the maximum ratio of primary solvent to co-solvent that keeps the compound in solution at the desired final concentration.
-
Optimization: Create a phase diagram by testing various ratios of co-solvent to aqueous buffer to identify the optimal formulation that maximizes both compound solubility and experimental compatibility.
Technical Support Center: Purification of Pyrazole Carboxylic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of pyrazole carboxylic acid derivatives. As a Senior Application Scientist, I understand the nuances and challenges you face in the lab. This guide is designed to provide practical, in-depth solutions to common purification issues, moving beyond simple protocols to explain the "why" behind each step. Our goal is to empower you with the knowledge to troubleshoot effectively and ensure the integrity of your compounds.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of pyrazole carboxylic acid derivatives, offering step-by-step solutions and the rationale behind them.
Issue 1: My pyrazole carboxylic acid is poorly soluble in common crystallization solvents, leading to low recovery or no crystallization.
Root Cause Analysis: Pyrazole carboxylic acids often exhibit strong intermolecular hydrogen bonding through both the carboxylic acid and pyrazole ring nitrogens, leading to high lattice energy and poor solubility in many organic solvents.[1][2][3] The presence of other functional groups can further complicate solubility profiles.
Solution Workflow:
-
Solvent System Screening (The "Solubility Grid" Approach):
-
Principle: The ideal crystallization solvent (or solvent system) will dissolve the compound when hot but have low solubility when cold.
-
Protocol:
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Add a small volume (0.5 mL) of a single solvent to each tube. Test a range of polar and non-polar solvents (see table below).
-
Observe solubility at room temperature.
-
If insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
If it remains insoluble, add more solvent in small increments until it dissolves at boiling.
-
Allow promising candidates to cool slowly to room temperature, then in an ice bath, to observe crystal formation.
-
If a single solvent is not effective, try binary solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., methanol, DMSO) at room temperature, then add a "poor" solvent (one in which it is insoluble, e.g., water, hexane) dropwise until turbidity persists. Heat to dissolve, then cool slowly.
-
-
-
pH Adjustment for Crystallization:
-
Principle: The solubility of carboxylic acids is highly pH-dependent. By converting the carboxylic acid to its salt, you can often dramatically increase its aqueous solubility, allowing for purification by extraction and then recrystallization by pH swing.
-
Protocol:
-
Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH, NaHCO₃).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, DCM) to remove non-acidic impurities.
-
Slowly acidify the aqueous layer with an acid (e.g., 1M HCl) with stirring until the product precipitates out.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified product by filtration.
-
-
Data Table: Common Solvents for Crystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for salt formation/precipitation. |
| Methanol | 5.1 | 65 | Often a good "dissolving" solvent. |
| Ethanol | 4.3 | 78 | Similar to methanol, less volatile. |
| Acetonitrile | 5.8 | 82 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | 4.4 | 77 | A common recrystallization solvent. |
| Dichloromethane | 3.1 | 40 | Use with caution due to volatility. |
| Toluene | 2.4 | 111 | For less polar derivatives. |
| Hexane | 0.1 | 69 | Often used as an "anti-solvent". |
Workflow Diagram: Solvent Screening and pH Adjustment
Caption: Decision workflow for crystallization of pyrazole carboxylic acids.
Issue 2: My compound is thermally unstable and decarboxylates during purification.
Root Cause Analysis: The pyrazole ring, particularly when substituted with electron-withdrawing groups, can facilitate decarboxylation of an adjacent carboxylic acid, a process that is often accelerated by heat.[4][5] This is a significant issue in distillations or when using high-boiling point solvents for recrystallization.
Solution Workflow:
-
Low-Temperature Purification Techniques:
-
Principle: Avoid thermal stress on the molecule.
-
Recommendations:
-
Cold Crystallization: If possible, find a solvent system that allows for crystallization at or below room temperature.
-
Chromatography: Column chromatography is performed at room temperature and is an excellent alternative.
-
-
-
Column Chromatography Protocol for Acidic Compounds:
-
Principle: Standard silica gel can be too acidic and may cause streaking or irreversible binding of polar compounds like carboxylic acids. Deactivating the silica or using a different stationary phase can mitigate this.
-
Protocol:
-
Stationary Phase Selection:
-
Deactivated Silica: Slurry your silica gel with the chosen eluent system containing a small amount of an acid (e.g., 0.5-1% acetic acid) or a polar modifier like triethylamine (1%) for basic pyrazoles.[6]
-
Reverse-Phase Silica (C18): This is an excellent option for polar compounds. Elute with a gradient of water/acetonitrile or water/methanol, often with a small amount of formic acid or TFA (0.1%) to keep the carboxylic acid protonated.[6][7]
-
-
Eluent System Selection:
-
Use TLC to determine an appropriate solvent system. A good starting point for normal phase silica is a mixture of a non-polar solvent (hexane or heptane) and a more polar solvent (ethyl acetate), with a small amount of acetic acid to improve peak shape.
-
-
Running the Column:
-
Load your compound onto the column (dry loading is often preferred for better resolution).
-
Elute with the chosen solvent system, collecting fractions.
-
Monitor fractions by TLC to identify those containing the pure product.
-
-
-
Workflow Diagram: Mitigating Thermal Decomposition
Caption: Purification choices for thermally sensitive compounds.
Issue 3: I am trying to separate chiral pyrazole carboxylic acid derivatives.
Root Cause Analysis: Enantiomers have identical physical properties (solubility, polarity) in achiral environments, making them inseparable by standard crystallization or chromatography. Chiral separation requires a chiral environment to form diastereomeric complexes with different physical properties.
Solution Workflow:
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: This is the most common and effective method for analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.
-
Protocol:
-
CSP Selection: Polysaccharide-based columns (e.g., Lux cellulose-2, Lux amylose-2, Chiralpak series) are highly effective for a wide range of compounds, including pyrazole derivatives.[8][9]
-
Mobile Phase Screening:
-
Method Development: Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and adjust the ratio to optimize resolution and retention time. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape.
-
Scale-Up: Once an analytical method is established, it can be scaled to a semi-preparative or preparative column to isolate larger quantities of each enantiomer.[9]
-
-
-
Diastereomeric Salt Crystallization:
-
Principle: React the racemic carboxylic acid with a chiral base (e.g., (R)- or (S)-α-methylbenzylamine, brucine) to form a mixture of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.
-
Protocol:
-
Dissolve the racemic pyrazole carboxylic acid in a suitable solvent (e.g., ethanol, methanol).
-
Add a solution of one enantiomer of a chiral amine (0.5 equivalents).
-
Allow the mixture to cool slowly. One diastereomeric salt should preferentially crystallize.
-
Filter the crystals and liberate the enantiomerically enriched carboxylic acid by treating the salt with an aqueous acid and extracting the product.
-
Analyze the enantiomeric excess (ee) of the product and the mother liquor by chiral HPLC. The mother liquor will be enriched in the other diastereomer.
-
-
II. Frequently Asked Questions (FAQs)
Q1: My purified product is colored, but the starting materials were not. What is the likely cause?
-
A1: Color often arises from trace impurities formed by side reactions or decomposition. For pyrazole synthesis, hydrazine impurities can be particularly problematic as they are prone to oxidation and can form colored byproducts.[10] Ensure you are using high-purity hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[10] If the color persists after purification, a small amount of activated carbon treatment during recrystallization can sometimes remove colored impurities, but use it sparingly as it can also adsorb your product.
Q2: I'm using column chromatography, but my carboxylic acid is streaking badly on the TLC plate and the column. How do I fix this?
-
A2: Streaking of acidic compounds on silica gel is very common. It's caused by strong interactions between the acidic analyte and the acidic silanol groups on the silica surface. To fix this, add a small amount of a competitive acid, like acetic acid (0.5-1%), to your eluent. This protonates the silanol groups and your compound, leading to sharper spots on the TLC and better peaks on the column.
Q3: Can I use extraction to purify my pyrazole carboxylic acid?
-
A3: Absolutely. Acid-base extraction is a powerful technique for this class of compounds. Dissolve your crude mixture in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your carboxylic acid will be deprotonated and move into the aqueous layer, while neutral organic impurities remain in the organic layer. Separate the layers, and then re-acidify the aqueous layer with a strong acid (like 1M HCl) to precipitate your purified product. Filter to collect it. This is an excellent first-pass purification strategy.
Q4: Are there any alternatives to silica gel for chromatography?
-
A4: Yes. If your compound is very polar or sensitive to the acidity of silica, neutral alumina can be a good alternative.[6] For highly polar compounds, reverse-phase chromatography on C18-functionalized silica is often the best choice, as described in Issue 2.
Q5: How can I confirm the purity of my final product?
-
A5: A combination of techniques is best. A sharp melting point is a classic indicator of purity. Spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.[11] High-performance liquid chromatography (HPLC) is an excellent quantitative method to assess purity, often providing a percentage purity value. For final confirmation, mass spectrometry (LC-MS) and elemental analysis are standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole synthesis and seeking to optimize their reaction conditions. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure your experiments are successful, reproducible, and efficient.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
The most prevalent and historically significant method for synthesizing pyrazoles is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically in the presence of an acid catalyst.[2][3] Other widely used methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, as well as various multicomponent reactions.[1][4]
Q2: What are the typical byproducts encountered in pyrazole synthesis?
A common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomeric pyrazole products, which can be difficult to separate.[1][5] Incomplete cyclization or aromatization can lead to the formation of pyrazoline intermediates as byproducts.[1][6] Additionally, side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1] In some instances, di-addition of hydrazine to the dicarbonyl compound can also occur.[1][5]
Q3: How can I monitor the progress of my pyrazole synthesis reaction?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1][7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot. For more detailed analysis and identification of byproducts, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[1]
Q4: What is the role of the catalyst in the Knorr pyrazole synthesis?
In the Knorr pyrazole synthesis, an acid catalyst is typically used to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound.[2][8] This activation increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine. The catalyst is regenerated at the end of the reaction cycle.[2][8] While acidic conditions are common, various other catalysts, including nano-ZnO and Lewis acids like lithium perchlorate, have been employed to improve reaction efficiency and yield.[4][9]
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your pyrazole synthesis experiments.
Issue 1: Low Yield of the Desired Pyrazole Product
A low yield can be attributed to several factors, ranging from reaction conditions to the quality of reagents. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for low pyrazole yield.
Potential Causes and Solutions for Low Yield:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials. The dehydration of the intermediate to form the aromatic pyrazole is often the rate-determining step.[5]
-
Solution: Monitor the reaction progress using TLC. If starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature. Be mindful that excessive heat can lead to degradation and the formation of side products.[10]
-
-
Poor Temperature Control:
-
Cause: The condensation reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and degradation of the product.[10]
-
Solution: For larger scale reactions, ensure efficient stirring and use an ice bath to manage the exotherm, especially during the addition of hydrazine.[10] Slow, controlled addition of the hydrazine derivative is crucial.[10]
-
-
Reagent Quality and Stoichiometry:
-
Cause: Hydrazine and its derivatives can degrade over time. The purity of the 1,3-dicarbonyl compound is also critical. Incorrect stoichiometry can lead to unreacted starting materials and the formation of byproducts.
-
Solution: Use freshly opened or properly stored hydrazine. Verify the purity of the 1,3-dicarbonyl compound by NMR or other analytical techniques. Ensure accurate measurement of all reagents.
-
-
Product Loss During Workup:
-
Cause: The desired pyrazole may have some solubility in the aqueous phase during extraction, or it may degrade during purification (e.g., on acidic silica gel).
-
Solution: Minimize the volume of water used during workup. If the product is basic, consider adjusting the pH of the aqueous layer to suppress its solubility. For sensitive products, consider alternative purification methods like crystallization or chromatography on neutral alumina.
-
Issue 2: Formation of Regioisomers
This is arguably the most common issue when using unsymmetrical 1,3-dicarbonyl compounds, leading to a mixture of pyrazole isomers that are often difficult to separate.[1][5][6]
Caption: Decision tree for controlling regioselectivity.
Strategies for Controlling Regioselectivity:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity of the reaction.[6]
-
Aprotic Dipolar Solvents: Using solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can provide better results than traditional protic solvents like ethanol.[9]
-
Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[6]
-
-
pH Adjustment: The pH of the reaction medium can be a powerful tool for controlling which regioisomer is formed.[5][6]
-
Acidic Conditions: May favor the formation of one regioisomer.
-
Neutral or Basic Conditions: May favor the formation of the other. The optimal pH is system-dependent and requires empirical optimization.
-
-
Structural Modification of Starting Materials:
-
Steric and Electronic Bias: Introducing bulky substituents or strong electron-withdrawing/donating groups on either the 1,3-dicarbonyl compound or the hydrazine can create a steric or electronic preference for nucleophilic attack at one carbonyl over the other, leading to the preferential formation of a single regioisomer.[6]
-
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Regioselectivity | Reference |
| Solvent | Ethanol (Protic) | DMF (Aprotic, Dipolar) | Improved regioselectivity in DMF. | [9] |
| Solvent | Methanol | 2,2,2-Trifluoroethanol (TFE) | Significantly increased regioselectivity in TFE. | [6] |
| pH | Acidic (e.g., acetic acid) | Neutral/Basic | Can favor different regioisomers; requires optimization. | [5][6] |
Issue 3: Formation of Pyrazoline Side Product
When synthesizing pyrazoles from α,β-unsaturated carbonyl compounds, the formation of a pyrazoline intermediate is a common occurrence.[4] The desired pyrazole is then obtained through oxidation of this intermediate.
Potential Causes and Solutions:
-
Incomplete Oxidation:
-
Cause: The reaction conditions may not be sufficiently oxidative to convert the pyrazoline intermediate to the aromatic pyrazole.
-
Solution: An in-situ oxidation step is often required. This can be achieved by adding an oxidizing agent to the reaction mixture. Alternatively, simply heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere can promote oxidation.[11]
-
Issue 4: Purification Challenges
-
Separating Regioisomers:
-
Cause: Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Use a long column with a shallow solvent gradient. Test different solvent systems to maximize the difference in Rf values.
-
Derivatization: If separation is intractable, consider derivatizing the mixture. The different isomers may react at different rates or form derivatives with more distinct physical properties, allowing for easier separation.
-
Crystallization: Fractional crystallization can sometimes be effective if one isomer is significantly less soluble or forms crystals more readily than the other.
-
-
-
Removing Colored Impurities:
-
Cause: Side reactions of hydrazine can form colored byproducts.[1]
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter through celite to remove the charcoal and adsorbed impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities and obtaining a highly pure product.
-
-
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If an acid catalyst (e.g., a few drops of glacial acetic acid) is required, add it at this stage.[12]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.[12]
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Isolation: The product may precipitate upon cooling. If so, collect it by filtration. If not, remove the solvent under reduced pressure. The residue can then be purified.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Protocol 2: Workup and Purification by Crystallization
-
Quenching: After cooling the reaction mixture, slowly add water with vigorous stirring. The product may precipitate as a solid.[12]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any water-soluble impurities.[12]
-
Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass to dry completely.
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Scale-Up Synthesis of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. The following troubleshooting guides and frequently asked questions are based on established synthetic methodologies and practical, field-proven insights to ensure scientific integrity and successful outcomes.
I. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Final Product
Question: We are experiencing consistently low yields of this compound when moving from a lab-scale to a pilot-plant scale. What are the likely causes and how can we improve the yield?
Answer:
Low yields upon scale-up are a common challenge and can stem from several factors related to reaction kinetics, heat transfer, and mixing.[1]
Potential Causes & Solutions:
-
Inadequate Temperature Control: The formation of the pyrazole ring is often an exothermic reaction.[1] On a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause localized "hot spots," promoting the formation of byproducts and degradation of the desired product.[1]
-
Solution: Implement a more robust cooling system for the reactor. Monitor the internal reaction temperature closely using multiple probes and adjust the coolant flow rate accordingly. A slower, controlled addition of reagents can also help manage the exotherm.[1]
-
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor reaction homogeneity, resulting in localized high concentrations of reactants and the formation of side products.[1]
-
Solution: Characterize the mixing efficiency of your reactor. This can be done by studying the impact of stirring speed on the reaction's selectivity and yield. Consider using a different impeller design or increasing the stirring rate to ensure thorough mixing.
-
-
Suboptimal Reagent Addition: The rate of addition of the hydrazine derivative is critical. A rapid addition on a large scale can lead to temperature spikes and favor the formation of impurities.[1]
-
Solution: Optimize the addition profile of (3-methoxyphenyl)hydrazine. A slow, dropwise addition is generally recommended for larger-scale reactions to maintain better temperature control and minimize side reactions.[1]
-
-
Solvent Effects: A solvent that is effective on a small scale may not be ideal for a larger batch, particularly concerning the solubility of intermediates and the precipitation of the final product.[1]
-
Solution: Conduct a solvent screen to identify a more suitable solvent system for the scale-up. The ideal solvent should ensure all reactants and intermediates remain in solution at the reaction temperature and allow for efficient crystallization of the final product upon cooling.
-
Issue 2: Formation of Impurities and Byproducts
Question: Our scaled-up batches of this compound are showing significant levels of impurities, making purification difficult. What are the common byproducts and how can we minimize their formation?
Answer:
Impurity formation is a frequent hurdle in pyrazole synthesis, often stemming from side reactions of the starting materials or incomplete reactions.
Potential Byproducts and Mitigation Strategies:
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomeric pyrazole products is a common issue that can be challenging to separate.[2]
-
Mitigation: While the synthesis of this compound typically involves precursors that should lead to a single regioisomer, careful selection and synthesis of the starting 1,3-dicarbonyl equivalent is crucial. Ensure the purity of your starting materials to avoid unexpected side reactions.
-
-
Incomplete Cyclization: The reaction may stall at the intermediate hydrazone or pyrazoline stage, leading to these as impurities in the final product.[2]
-
Mitigation: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Monitoring the reaction progress by techniques like TLC or HPLC is essential.
-
-
Side Reactions of Hydrazine: Hydrazine starting materials can undergo side reactions, leading to colored impurities that can give the reaction mixture a yellow or red hue.[2]
-
Mitigation: Use high-purity (3-methoxyphenyl)hydrazine. Storing it under an inert atmosphere and away from light can help prevent degradation.
-
Issue 3: Difficulties in Product Purification and Isolation
Question: We are struggling with the purification of the final product on a larger scale. Standard crystallization methods are not yielding a product of sufficient purity. What are some effective purification strategies?
Answer:
Purification on a larger scale requires robust and scalable methods.
Recommended Purification Techniques:
-
Recrystallization from an Optimal Solvent System:
-
Protocol: Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane) often works well. The pure product should crystallize out upon cooling, leaving impurities in the mother liquor.[3]
-
-
Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction can be a highly effective purification method.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate) to deprotonate the carboxylic acid and transfer it to the aqueous layer as its salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
-
-
Formation of Acid Addition Salts: Pyrazoles can be purified by converting them into their acid addition salts, which can then be crystallized from an organic solvent.[4]
-
Protocol: Dissolve the crude pyrazole in a suitable organic solvent and add an inorganic or organic acid (e.g., phosphoric acid, oxalic acid) to form the salt, which can then be isolated by filtration.[4] The free base can be regenerated by treatment with a base.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for synthesizing pyrazole-4-carboxylic acids involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[2] For this compound, a common route starts with the reaction of (3-methoxyphenyl)hydrazine with a suitable four-carbon building block containing a carboxylic acid or ester functionality, such as ethyl 2-formyl-3-oxobutanoate or a similar precursor. The resulting pyrazole ester can then be hydrolyzed to the desired carboxylic acid.
Q2: How can I monitor the progress of the reaction during scale-up?
A2: Regular monitoring of the reaction is crucial for a successful scale-up. The most common techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: Provides a quick and qualitative assessment of the reaction's progress by showing the disappearance of starting materials and the appearance of the product.
-
HPLC: Offers a more quantitative analysis, allowing you to determine the exact conversion of starting materials and the formation of any byproducts. This is highly recommended for process optimization and control during scale-up.
Q3: What are the key safety considerations for the scale-up synthesis of pyrazoles?
A3: Safety is paramount during any chemical synthesis, especially on a larger scale.
-
Exothermic Reactions: As mentioned, pyrazole synthesis can be exothermic.[1] Ensure the reactor is equipped with an adequate cooling system and that emergency cooling procedures are in place.
-
Hazardous Reagents: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Pressure Build-up: If the reaction is run in a closed system, be aware of the potential for pressure build-up, especially if gaseous byproducts are formed. Ensure the reactor is equipped with a pressure relief system.
Q4: Can flow chemistry be a viable alternative for the scale-up of this synthesis?
A4: Yes, flow chemistry offers several advantages for the scale-up of pyrazole synthesis, including enhanced heat and mass transfer, improved safety, and better control over reaction parameters.[5][6][7][8] By performing the reaction in a continuous flow reactor, you can achieve higher throughput and more consistent product quality.[5][6][7][8] This approach is particularly beneficial for managing highly exothermic reactions.[5]
III. Experimental Protocols
Protocol 1: General Synthesis of this compound ethyl ester
This protocol is a generalized procedure and may require optimization for specific equipment and scales.
-
To a stirred solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent (e.g., ethanol), add (3-methoxyphenyl)hydrazine hydrochloride.
-
Add a base, such as sodium acetate or triethylamine, to neutralize the hydrochloride salt.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the ethyl ester of this compound.
Protocol 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
-
Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-acidic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates completely.
-
Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain this compound.
IV. Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inadequate temperature control, inefficient mixing, suboptimal reagent addition rate.[1] | Improve cooling, optimize stirring, control reagent addition rate.[1] |
| Impurity Formation | Formation of regioisomers, incomplete cyclization, side reactions of hydrazine.[2] | Use pure starting materials, optimize reaction time and temperature, monitor reaction progress. |
| Difficult Purification | Inefficient crystallization, presence of closely related impurities. | Employ acid-base extraction, screen for optimal recrystallization solvents, consider derivatization for purification. |
V. Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in chemical synthesis scale-up.
VI. References
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sid.ir [sid.ir]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. afinitica.com [afinitica.com]
- 7. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. nbinno.com [nbinno.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pyrazole synthesis [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
- 23. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 26. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 27. nbinno.com [nbinno.com]
- 28. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. thieme.de [thieme.de]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
stability and degradation pathways of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Technical Support Center: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Introduction
Welcome to the technical support guide for this compound. This molecule is a key intermediate and building block in medicinal chemistry and materials science, often utilized in the synthesis of pharmacologically active agents.[1][2] Understanding its stability profile is critical for ensuring the integrity of experimental outcomes, developing robust formulations, and maintaining the shelf-life of synthesized products.[3] This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during its handling, storage, and analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
The stability of this compound is primarily influenced by its three key functional regions: the pyrazole ring, the carboxylic acid group, and the methoxyphenyl substituent.
-
pH: The carboxylic acid moiety makes the compound susceptible to pH-dependent degradation, particularly decarboxylation under harsh acidic or basic conditions, although pyrazole-carboxylic acids are generally stable.[4] The solubility is also highly pH-dependent.
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Oxidation: The methoxy group (-OCH₃) on the phenyl ring can be susceptible to oxidative cleavage, potentially forming a phenolic derivative or other oxidative degradation products. The pyrazole ring itself, while generally stable, can be oxidized under harsh conditions.[5]
-
Light (Photostability): Aromatic and heterocyclic systems, including pyrazole derivatives, can be sensitive to UV or visible light, which may induce photodissociation or rearrangement reactions.[6][7] While many pyrazole derivatives exhibit good photostability, this should be experimentally confirmed.[6]
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and decarboxylation.[8]
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[9][10]
-
Temperature: Store at 2-8°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed, amber glass vial or a container made of non-reactive material to protect from light and moisture.[9]
Q3: What are the most probable degradation pathways?
Based on the structure, the following degradation pathways are plausible under forced conditions:
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Oxidative Degradation: The primary site of oxidation is likely the methoxy group, which could be cleaved to form a phenol. The pyrazole ring could also undergo oxidation, leading to ring-opening products under aggressive conditions (e.g., strong peroxide).[11]
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could promote decarboxylation of the carboxylic acid group.[12][13] The ether linkage of the methoxy group is typically stable to hydrolysis except under very strong acidic conditions (e.g., HBr or HI).[14]
-
Photodegradation: Exposure to high-energy light could lead to N-N bond cleavage in the pyrazole ring or other complex rearrangements, a known phenomenon in some nitrogen heterocycles.[7][15]
Q4: Are there known incompatibilities with common solvents or excipients?
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers like hydrogen peroxide, permanganates, or chromates, as they can degrade the methoxy group and the pyrazole ring.[16]
-
Strong Bases: In solution, strong bases will deprotonate the carboxylic acid to form a salt, which may have different solubility and stability characteristics. Highly basic conditions could potentially facilitate decarboxylation at elevated temperatures.[17]
-
Reactive Excipients: Be cautious with excipients that contain reactive functional groups or impurities (e.g., peroxides in polymers like PEG) that could initiate degradation.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis of a freshly prepared solution.
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Potential Cause 1: Solvent Impurities or Reactivity. The solvent used for sample preparation may contain impurities (e.g., peroxides in aged THF or ethers) or could be reacting with the compound. Methanol, for instance, could potentially esterify the carboxylic acid under certain catalytic conditions, though this is unlikely without a catalyst.
-
Troubleshooting Steps:
-
Run a blank gradient of your mobile phase and a blank injection of your sample solvent to check for system or solvent-related peaks.
-
Use fresh, HPLC-grade solvents for all sample and mobile phase preparations.
-
If using an organic solvent for your stock solution, ensure it is free of peroxides.
-
Compare the chromatogram to a reference standard dissolved in the mobile phase immediately before injection.
-
-
Potential Cause 2: On-column Degradation. The stationary phase of the HPLC column, especially if it's old or has exposed silica sites, can sometimes catalyze degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Try a different type of HPLC column (e.g., a different manufacturer's C18 or a phenyl-hexyl column).
-
Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8).
-
Use a well-maintained column and consider using a guard column.
-
Issue 2: The potency of my compound in an aqueous buffer solution decreases over 24 hours at room temperature.
-
Potential Cause 1: Hydrolysis or pH-driven Degradation. Although generally stable, slow degradation may occur in aqueous solutions, and the rate can be pH-dependent.[12]
-
Scientific Rationale: The stability of the compound in solution is a function of pH. At extreme pH values, specific acid or base-catalyzed hydrolysis can occur. It is crucial to determine the pH at which the molecule has maximum stability.
-
Troubleshooting Steps:
-
Conduct a pH-stability profile. Prepare solutions in a range of buffers (e.g., pH 2, 4, 7, 9, 12) and monitor the purity by HPLC over time (e.g., at T=0, 8, 24 hours).
-
Analyze the results to identify the optimal pH for solution stability.
-
For routine experiments, prepare solutions fresh and use them immediately. If storage is necessary, store aliquots at -20°C or -80°C after determining freeze-thaw stability.
-
-
Potential Cause 2: Oxidative Degradation. Dissolved oxygen in the aqueous buffer can contribute to slow oxidation.
-
Troubleshooting Steps:
-
Prepare buffers with water that has been degassed by sparging with nitrogen or argon.
-
If compatible with your experimental system, consider adding a small amount of an antioxidant like EDTA to chelate metal ions that can catalyze oxidation.[11] However, be aware that antioxidants can sometimes have paradoxical effects.[11]
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Issue 3: My solid compound has developed a slight yellow or brown discoloration after several months of storage.
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Potential Cause: Slow Oxidation or Photodegradation. This is a classic sign of slow degradation, often caused by long-term exposure to air (oxygen) and/or ambient light.[18]
-
Scientific Rationale: The discoloration is likely due to the formation of minor degradation products with extended chromophores. Even a small amount of degradation (<1%) can be visually apparent.
-
Troubleshooting Steps:
-
Re-analyze the purity of the material using a validated stability-indicating method (e.g., HPLC-UV).
-
Confirm the identity of the main peak and check for the presence of new, minor peaks.
-
If purity has decreased, the material may need to be repurified.
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To prevent this in the future, always store the solid compound under an inert atmosphere, protected from light, and at the recommended low temperature.[19]
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Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[3][16][20]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, use a concentration of ~100 µg/mL. Aim for 5-20% degradation.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[17]
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[17]
-
Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[16]
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Dissolve in the solvent for analysis.
-
Photodegradation: Expose a 100 µg/mL solution (in quartz cuvette) and solid powder to a photostability chamber (ICH Q1B option 2: UV-A at 200 Wh/m² and visible light at 1.2 million lux hours).
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot.
-
For acidic/basic samples: Neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/DAD method.
4. Data Presentation:
| Stress Condition | Reagent/Condition | Time/Temp | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24h @ 60°C | Minimal; potential for decarboxylation |
| Base Hydrolysis | 0.1 M NaOH | 8h @ RT | Minimal; potential for salt formation |
| Oxidation | 3% H₂O₂ | 8h @ RT | Cleavage of methoxy group, ring oxidation |
| Thermal (Solid) | 80°C | 48h | General decomposition |
| Photolytic | ICH Q1B | Ambient | Photodissociation, rearrangement |
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This method is designed to separate the parent compound from its potential degradation products.[21]
1. Instrumentation and Columns:
-
HPLC with UV/DAD detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at 254 nm and collect spectra from 200-400 nm with DAD.
-
Injection Volume: 10 µL
3. Method Validation:
-
Specificity: Inject samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak. Use a DAD detector to check for peak purity.
-
Linearity, Accuracy, Precision: Validate according to ICH Q2(R1) guidelines.
Part 4: Visualized Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
References
- 1. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 20. biomedres.us [biomedres.us]
- 21. ijcpa.in [ijcpa.in]
Pyrazole Ring Formation: A Technical Troubleshooting Guide for Researchers
Welcome to the Technical Support Center for Pyrazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present numerous challenges.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) on Pyrazole Synthesis
Q1: What is the most common method for synthesizing the pyrazole ring, and what is the general mechanism?
The most prevalent and historically significant method for pyrazole synthesis is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6]
The reaction mechanism proceeds through several key steps:
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Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[6]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[6]
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Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[6]
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[6]
The overall mechanism can be visualized as follows:
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that can arise during pyrazole synthesis, providing explanations for their causes and actionable solutions.
Issue 1: Low Reaction Yield
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yield is a frequent problem that can stem from several factors, including the stability of your reagents, suboptimal reaction conditions, or competing side reactions.[6] A systematic approach to troubleshooting is key.
Potential Causes & Solutions:
-
Hydrazine Instability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh, high-quality source. If using a salt like hydrazine hydrochloride, ensure its proper neutralization or use in appropriate conditions.
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. While ethanol or acetic acid are common, for some substrates, aprotic dipolar solvents like DMF or NMP can give better results.[7]
-
Temperature: While many Knorr syntheses proceed at room temperature or with gentle heating, some reactions may require reflux to go to completion. Conversely, excessive heat can lead to degradation and side products.
-
Catalyst: While often not strictly required, an acid catalyst (e.g., a few drops of glacial acetic acid or TsOH) can facilitate the condensation and cyclization steps.[4][8] For some modern variations, Lewis acids or other catalysts are employed to improve yields and reaction times.[5]
-
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the more precious reagent.
-
Side Reactions: The formation of byproducts is a common cause of low yields. This is often linked to the issues of regioselectivity (see Issue 2) or the formation of pyrazolone tautomers in reactions with β-ketoesters.[9]
Troubleshooting Workflow for Low Yield:
Caption: A workflow for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity and Formation of Isomeric Mixtures
Q3: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?
This is one of the most significant challenges in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[5][10][11] Controlling which isomer is formed is crucial as different regioisomers can have vastly different biological and physical properties.[11]
Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity |
| Electronic Effects | The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl, making it the preferred site of initial attack.[10][11] |
| Steric Effects | Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to one of the carbonyl groups, directing the nucleophilic attack to the less sterically hindered carbonyl.[10] |
| Reaction Conditions | This is often the most critical and tunable factor. Solvent, temperature, and pH can dramatically influence which isomer is favored.[10] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine.[10] |
Strategies to Improve Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases, favoring one isomer over the other.[12][13]
-
pH Control: The regioselectivity can be highly dependent on the pH of the reaction medium. Running the reaction under acidic versus neutral or basic conditions can sometimes reverse the selectivity. Experimenting with different acidic catalysts (e.g., HCl, H₂SO₄, TsOH) or buffers is recommended.
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer.
-
Alternative Synthetic Routes: If controlling the regioselectivity of a Knorr synthesis proves too challenging, consider alternative methods such as 1,3-dipolar cycloadditions of diazo compounds with alkynes, which can offer better regiocontrol.[7][14]
Decision Tree for Optimizing Regioselectivity:
Caption: A decision tree for optimizing regioselectivity.
Issue 3: Side Reactions and Impurity Formation
Q4: My reaction mixture is turning dark and I'm observing multiple spots on my TLC plate. What are the likely side reactions?
The formation of a dark, tarry mixture and multiple impurities is often a sign of side reactions or degradation of starting materials or products.[15][16]
Common Side Reactions and Impurities:
-
Hydrazine Decomposition: Phenylhydrazine and other substituted hydrazines can be sensitive to air and light, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[15]
-
Self-Condensation of the 1,3-Dicarbonyl: Under certain conditions (especially basic), 1,3-dicarbonyl compounds can undergo self-condensation reactions.
-
Formation of Pyrazolines: In reactions involving α,β-unsaturated carbonyl compounds, the initial product is often a pyrazoline, which then needs to be oxidized to the corresponding pyrazole.[5][17] If the oxidation is incomplete, you will have a mixture of pyrazole and pyrazoline.
-
Double Condensation: If using hydrazine hydrate (H₂N-NH₂), it's possible for both nitrogen atoms to react with two molecules of the dicarbonyl compound, leading to undesired dimeric products.
Solutions:
-
Inert Atmosphere: As mentioned, use an inert atmosphere to prevent oxidative decomposition of sensitive hydrazines.
-
Purify Starting Materials: Ensure your 1,3-dicarbonyl compound and hydrazine are pure before starting the reaction.
-
Control Temperature: Avoid excessive heat, which can promote polymerization and decomposition.
-
pH Control: Use of an appropriate acid catalyst can promote the desired cyclization over side reactions.
Issue 4: Purification Challenges
Q5: I'm having difficulty purifying my pyrazole product. Column chromatography is leading to product loss. Are there alternative methods?
Purification of pyrazoles can be challenging, especially if they are basic and prone to sticking to silica gel columns.[18]
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid pyrazole products. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[18]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The pyrazole will be protonated and move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to deprotonate the pyrazole, which can then be extracted back into an organic solvent.
-
Modified Column Chromatography: If column chromatography is necessary:
-
Deactivate Silica: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites and prevent your basic product from streaking or irreversibly binding.[18]
-
Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Chromatography: For polar pyrazoles, reversed-phase (C18) silica chromatography with a water/acetonitrile or water/methanol gradient can be effective.[18]
-
Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point for the synthesis of a simple pyrazole. Note: This is a generalized procedure and may require optimization for specific substrates.
Synthesis of 3-phenyl-5-methyl-1H-pyrazole from Benzoylacetone and Hydrazine Hydrate
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetone (1.62 g, 10 mmol) in ethanol (20 mL).
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (0.55 mL, ~11 mmol, 1.1 eq.) dropwise at room temperature.
-
Catalyst Addition (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by about half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water (50 mL) while stirring. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 10 mL).
-
Drying and Purification: Allow the product to air-dry. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield white crystals.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-Aryl-1H-Pyrazole-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the common and often complex challenges encountered during this synthetic sequence. Instead of a rigid protocol, this document functions as a dynamic troubleshooting resource, providing in-depth, experience-driven answers to the critical problems that can compromise yield, purity, and regioselectivity.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common high-level issues encountered in the lab.
Q1: My reaction is producing a mixture of isomers that are nearly impossible to separate by column chromatography. What is happening and how can I fix it?
A: You are almost certainly dealing with the formation of regioisomers. The classic Knorr pyrazole synthesis, which involves the condensation of an arylhydrazine with a 1,3-dicarbonyl equivalent, can produce two different isomers: the 1,3- and 1,5-disubstituted pyrazoles.[1] This occurs because the unsymmetrical arylhydrazine has two distinct nucleophilic nitrogen atoms, and the dicarbonyl compound has two electrophilic carbonyl carbons. The initial condensation can occur at either carbonyl, leading to two different pathways.
To fix this, you must control the regioselectivity of the reaction before purification. This is achieved by modulating the nucleophilicity of the hydrazine and the reaction conditions. A detailed guide to controlling this is provided in Section 2, Guide 1 .
Q2: The yield of my desired 1-aryl-1H-pyrazole-4-carboxylic acid is consistently low. What are the most likely causes?
A: Low yield is a multifaceted problem that can stem from several sources. A systematic approach is best for diagnosis.[2]
-
Starting Material Quality: Arylhydrazines can degrade upon storage, especially if exposed to air and light. Ensure the purity of your hydrazine and your dicarbonyl starting material.
-
Incomplete Reaction: The cyclization-dehydration sequence may be slow under your current conditions. Consider increasing the temperature or adding a catalytic amount of a weak acid (like acetic acid) to facilitate the dehydration steps.[3]
-
Competing Side Reactions: Besides regioisomer formation, other side reactions like arylhydrazine dimerization or decomposition can consume starting materials.
-
Inefficient Hydrolysis: If you are synthesizing the ester first, the final saponification step to get the carboxylic acid may be incomplete. Ensure you are using a sufficient excess of base (e.g., LiOH, NaOH) and adequate reaction time/temperature to drive the hydrolysis to completion.
The following workflow provides a structured approach to diagnosing the root cause of low yield.
Q3: My final product is extremely difficult to purify. Are there any alternative strategies to standard silica gel chromatography?
A: Yes. The similar polarity of regioisomers makes chromatographic separation challenging. Consider these alternatives:
-
Acid-Base Extraction: If your desired product is the carboxylic acid and the main impurities are neutral (e.g., unreacted ester), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with an aqueous base (e.g., NaHCO₃ or NaOH) to move the carboxylate salt into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then re-acidify the aqueous layer (e.g., with HCl) to precipitate your pure carboxylic acid product.
-
Recrystallization: This is a powerful technique if you can find a suitable solvent system. It is often more effective at separating regioisomers than chromatography.
-
Salt Formation and Crystallization: For pyrazoles that are sufficiently basic, they can be purified by forming a crystalline acid addition salt (e.g., with HCl or H₂SO₄), which can then be isolated and neutralized to give the pure product.[4]
Section 2: In-Depth Troubleshooting Guides
Guide 1: The Problem of Regioisomers (1,3- vs. 1,5-Disubstitution)
Q: What is the underlying mechanism that dictates regioselectivity, and how can I exploit it?
A: The regioselectivity is determined during the initial nucleophilic attack of the arylhydrazine on the 1,3-dicarbonyl compound. Arylhydrazine has two nitrogen atoms: the α-nitrogen (Nα, directly attached to the aryl group) and the β-nitrogen (Nβ). The Nβ is generally more nucleophilic and less sterically hindered.
However, the reaction conditions, particularly the pH, can dramatically alter this.[1]
-
Under neutral or basic conditions: The more nucleophilic Nβ atom preferentially attacks one of the carbonyls. This pathway typically leads to the 1,5-disubstituted pyrazole as the major product.
-
Under acidic conditions: The arylhydrazine is often used as its hydrochloride salt. The Nβ atom, being more basic, is protonated. This renders the Nα atom the more nucleophilic center, forcing the reaction to proceed through a different pathway that results in the 1,3-disubstituted pyrazole as the major product.[1]
The choice of solvent can also play a role, influencing the tautomeric equilibrium of the dicarbonyl starting material and the solubility of intermediates.[1]
Table 1: Effect of Reaction Conditions on Regioisomeric Ratio
The following table, based on findings in the literature, illustrates how conditions can be tuned to favor a specific isomer.[1]
| Arylhydrazine Form | Solvent | Catalyst/Additive | Major Product | Typical Ratio (1,3 : 1,5) |
| Free Base (e.g., Phenylhydrazine) | Ethanol | None | 1,5-isomer | 14 : 86 |
| Hydrochloride Salt | Methanol | None (inherently acidic) | 1,3-isomer | 97 : 3 |
| Hydrochloride Salt | Ethanol | None (inherently acidic) | 1,3-isomer | 91 : 9 |
Q: How do I definitively determine the structure of my product isomers?
A: While 1D ¹H and ¹³C NMR are essential, they often cannot unambiguously distinguish between the 1,3- and 1,5-isomers. The definitive techniques are 2D NMR experiments:
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for 2-bond and 3-bond correlations between the protons on the aryl ring (attached to N1) and the carbons of the pyrazole ring (C3 and C5). For the 1,5-isomer, you will see a correlation from the ortho-protons of the N-aryl group to C5 of the pyrazole. For the 1,3-isomer, the correlation will be to C3.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity. For a 1,5-isomer, you should observe a NOE between the ortho-protons of the N-aryl group and the protons of the substituent at the C5 position.
Guide 2: N-N Bond Cleavage and Other Degradation Pathways
Q: My reaction is clean at the beginning, but upon prolonged heating, I see multiple byproducts, some of which no longer contain the pyrazole ring. What is happening?
A: You may be observing N-N bond cleavage. While the pyrazole N-N bond is part of a stable aromatic system, it can be susceptible to cleavage under harsh conditions, particularly in the presence of certain transition metal catalysts or strong redox agents.[6][7] This can lead to the formation of pyrimidines or other rearranged heterocyclic structures.[7]
How to Mitigate N-N Bond Cleavage:
-
Avoid Harsh Conditions: Use the mildest possible temperature and reaction time that allows for complete conversion.
-
Metal-Free Conditions: If you are not intentionally using a metal catalyst, ensure your glassware is scrupulously clean and that your reagents are free from trace metal impurities.
-
Inert Atmosphere: While less common for standard Knorr synthesis, if you suspect redox-mediated decomposition, running the reaction under an inert atmosphere (N₂ or Argon) can be beneficial.
Section 3: Experimental Protocols & Validation
Protocol 1: Regioselective Synthesis of Ethyl 1-Aryl-5-R-1H-pyrazole-4-carboxylates (1,5-Isomer)
This protocol is adapted from established methods favoring the 1,5-isomer.[1][8]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add your β-ketoester or equivalent (1.0 eq) and ethanol (5-10 mL per mmol of ketoester).
-
Reagent Addition: Add the free arylhydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a solid precipitates.
-
Purification: Wash the collected solid with a small amount of cold ethanol or water to remove residual hydrazine. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Saponification to the Carboxylic Acid
-
Setup: Dissolve the crude or purified pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH·H₂O, 2-3 eq) or sodium hydroxide (NaOH) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC or LCMS, watching for the disappearance of the starting material).
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3. The carboxylic acid product should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 1-aryl-1H-pyrazole-4-carboxylic acid.
Protocol 3: Analytical Workflow for Product Validation
-
Assess Purity and Isomeric Ratio: Dissolve a small sample of the crude ester product in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. Integrate the signals corresponding to the major and minor regioisomers to determine the isomeric ratio.
-
Confirm Structure of Major Isomer: For the purified major isomer, perform a full suite of characterization:
-
¹H NMR: Confirm proton counts and splitting patterns.
-
¹³C NMR: Confirm the number of unique carbons.
-
2D NMR (HMBC/NOESY): As described in Guide 1 , use these to unambiguously confirm the regiochemistry.
-
Mass Spectrometry (HRMS): Confirm the exact mass and molecular formula.
-
References
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. jetir.org [jetir.org]
- 6. Mechanistic insight into conjugated N–N bond cleavage by Rh(iii)-catalyzed redox-neutral C–H activation of pyrazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrazoles. This resource is designed to address the common and often complex challenge of controlling regioselectivity. Instead of a generic overview, we will tackle specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) on Regioselectivity
This section addresses foundational questions regarding the regioselective synthesis of pyrazoles.
Q1: What is "regioselectivity" in the context of pyrazole synthesis and why is it a critical issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over other possible isomers. In pyrazole synthesis, this issue most commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two different carbonyl groups. The initial nucleophilic attack can occur at either carbonyl carbon, leading to two potential reaction pathways and, consequently, a mixture of two regioisomeric pyrazole products.[1][2]
Controlling this selectivity is paramount in fields like drug discovery and agrochemicals, where the biological activity of a molecule is often exclusive to a single regioisomer. A non-selective reaction leads to difficult and costly separation processes, reducing the overall yield and efficiency of the synthetic route.[3]
Q2: What are the primary factors that govern the regiochemical outcome of the reaction between a 1,3-dicarbonyl and a substituted hydrazine?
A2: The regiochemical outcome is a delicate balance of three main factors:
-
Electronic Effects: This relates to the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups (like -CF₃) increase the partial positive charge on the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1]
-
Steric Effects: The steric hindrance around each carbonyl group and on the substituted hydrazine plays a significant role. A bulky substituent on either the dicarbonyl compound or the hydrazine will favor the attack at the less sterically hindered carbonyl center.[1]
-
Reaction Conditions: This is often the most influential and tunable factor. Parameters such as solvent, temperature, and pH can dramatically alter the reaction pathway and even reverse the selectivity observed under different conditions.[1]
Part 2: Troubleshooting Guide for the Knorr Pyrazole Synthesis
The condensation of 1,3-dicarbonyls with hydrazines, broadly known as the Knorr pyrazole synthesis, is the most common method for pyrazole construction.[4][5][6][7] This section provides troubleshooting for issues encountered during this critical reaction.
Q3: My reaction with an unsymmetrical 1,3-diketone is producing an inseparable mixture of regioisomers. How can I use reaction conditions to favor one isomer?
A3: This is a classic challenge. The key is to manipulate the reaction conditions to exploit subtle differences in the reactivity of the starting materials.
The Role of the Catalyst (pH): The pH of the reaction medium is a critical control element.
-
Acidic Conditions: Under acidic catalysis, the reaction mechanism typically involves the protonation of a carbonyl oxygen, activating it for nucleophilic attack.[8] The initial condensation will preferentially occur on the more basic carbonyl group. The subsequent cyclization and dehydration steps are also acid-catalyzed.[4][6] For many substrates, acidic conditions (e.g., using acetic acid as a solvent or co-solvent) can significantly improve selectivity.[8]
-
Neutral/Basic Conditions: In the absence of a strong acid catalyst, the reaction relies on the intrinsic nucleophilicity of the hydrazine and electrophilicity of the carbonyls. Under these conditions, the outcome can be highly dependent on the solvent and the electronic nature of the substituents.[2]
The Decisive Impact of Solvent Choice: Solvent selection is arguably the most powerful tool for controlling regioselectivity in this synthesis.
-
Protic Solvents (e.g., Ethanol, Methanol): These are traditional solvents for this reaction. However, they are nucleophilic and can reversibly form hemiacetals with the more reactive carbonyl group, potentially complicating the selectivity profile.[9] Reactions in ethanol often yield mixtures of regioisomers, especially when the electronic and steric bias of the diketone is weak.[3]
-
Aprotic Solvents (e.g., DMF, Toluene): These can sometimes favor a different regioisomer compared to protic solvents. For instance, some studies have shown that aprotic solvents can favor one isomer while protic solvents favor the other.[10]
-
Fluorinated Alcohols (TFE, HFIP): The use of non-nucleophilic, highly polar, and acidic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has proven to be a breakthrough. These solvents dramatically increase regioselectivity, often leading to the formation of a single isomer.[3][9] Their non-nucleophilic nature prevents them from competing with the hydrazine, allowing the reaction to proceed based on the intrinsic reactivity of the carbonyl groups. HFIP, being more acidic, is often more effective than TFE.[9]
The following diagram illustrates the two competing pathways.
Q4: How can I predict which regioisomer will be favored based on the substituents of my 1,3-dicarbonyl compound?
A4: Predicting the major isomer involves analyzing the interplay between electronics and sterics. The general rule is that the more nucleophilic nitrogen of the substituted hydrazine (typically the NH₂) will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl.
-
Case 1: Strong Electronic Bias. If you have a potent electron-withdrawing group (EWG) like a trifluoromethyl (-CF₃) at one end and an electron-donating group (EDG) or alkyl group at the other, the outcome is more predictable. The carbonyl adjacent to the EWG is significantly more electrophilic and will be the primary site of attack. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack occurs overwhelmingly at the carbonyl next to the -CF₃ group.[9]
-
Case 2: Competing Effects. When you have two different aryl groups or substituents with similar electronic properties, the prediction becomes difficult. In these cases, subtle steric differences or the reaction conditions (as discussed in Q3) will dominate the outcome.
The following table summarizes how conditions can be tuned to favor a desired isomer.
| Parameter | Condition 1 | Expected Outcome | Condition 2 | Expected Outcome | Rationale |
| Solvent | Ethanol | Often a mixture of isomers[3] | HFIP or TFE | High selectivity for a single isomer[9] | Fluorinated alcohols are non-nucleophilic and don't interfere with the initial condensation step.[9] |
| Catalyst/pH | Neutral | Selectivity depends on intrinsic reactivity | Acetic Acid | Can reverse or enhance selectivity[8] | Protonation of the more basic carbonyl can direct the initial attack of the hydrazine.[8] |
| Temperature | Room Temp. | Favors kinetic product | Reflux | May favor thermodynamic product | Higher temperatures can allow for equilibration of intermediates, potentially changing the product ratio. |
Q5: My reaction is selective but the yield is very low. What are the common culprits and how can I fix them?
A5: Low yield in an otherwise selective reaction often points to issues with reaction efficiency, stability, or side reactions.
-
Poor Temperature Control: The condensation reaction is often exothermic. On a larger scale, inefficient heat dissipation can create hot spots, leading to byproduct formation and degradation of the product or starting materials.[11] Ensure controlled, slow addition of the hydrazine and maintain consistent internal temperature.[11]
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Use fresh, high-purity reagents. If using a hydrochloride salt, ensure the appropriate amount of base is used to liberate the free hydrazine.
-
Side Reactions: Under harsh acidic or high-temperature conditions, the 1,3-dicarbonyl might undergo self-condensation or other side reactions. The pyrazole product itself could also be unstable under these conditions.[12] Consider running the reaction at a lower temperature for a longer time.
-
Inadequate Mixing: In heterogeneous reactions or on a larger scale, poor mixing can lead to localized high concentrations of reactants, promoting side reactions.[11] Ensure vigorous and efficient stirring throughout the reaction.
Here is a troubleshooting workflow to address these issues:
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. knorr pyrazole synthesis | PPTX [slideshare.net]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Introduction: The Pyrazole-4-Carboxylic Acid Scaffold in Modern Drug Discovery
An In-Depth Comparative Analysis of the Structure-Activity Relationships (SAR) of Pyrazole-4-Carboxylic Acids
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2][3] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical properties. It is aromatic, stable, and possesses both hydrogen bond donor (N-1) and acceptor (N-2) capabilities, allowing for versatile interactions with enzyme active sites and receptors.[4] When functionalized with a carboxylic acid at the 4-position, the resulting pyrazole-4-carboxylic acid core becomes a particularly powerful pharmacophore for designing potent and selective inhibitors.
This guide provides a comparative analysis of the Structure-Activity Relationships (SAR) for different series of pyrazole-4-carboxylic acid derivatives. We will explore how subtle structural modifications to this core influence biological activity against various targets, drawing on specific experimental data to provide actionable insights for researchers in drug development. The discussion is grounded in the principles of scientific integrity, explaining the causal links between chemical structure and biological function.
Core Scaffold and Key Regions for SAR Exploration
The fundamental pyrazole-4-carboxylic acid structure presents several key positions where chemical modifications can dramatically alter pharmacological activity, selectivity, and pharmacokinetic properties. Understanding the role of each position is critical for rational drug design.
Caption: Core pyrazole-4-carboxylic acid scaffold highlighting key modification regions.
Comparative SAR Analysis Across Different Biological Targets
The versatility of the pyrazole-4-carboxylic acid scaffold is best illustrated by examining its SAR against diverse biological targets. Below, we compare findings from studies on enzyme inhibitors and fungicides.
Case Study 1: ALKBH1 Demethylase Inhibitors for Anti-Cancer Activity
ALKBH1 is a DNA 6mA demethylase implicated in gastric cancer. A recent study explored 1H-pyrazole-4-carboxylic acid derivatives as potent ALKBH1 inhibitors, revealing critical SAR insights.[5]
Key SAR Findings:
-
The Pyrazole Core (Region 1 & 2): The unsubstituted 1H-pyrazole was found to be optimal. Single substitutions (Cl- or CH3-) on the pyrazole ring or the introduction of a fused ring system led to a significant decrease in potency. This suggests the N-H and the specific electronic properties of the unsubstituted ring are crucial for activity.[5] Molecular docking simulations indicate that the nitrogen at the 2-position of the pyrazole ring is essential for chelating with the Mn²⁺ ion in the enzyme's active site.[5]
-
The Carboxylic Acid (Region 3): The carboxylic acid at the 4-position is indispensable for activity. Moving it to the 3-position resulted in a 1200-fold decrease in potency, highlighting its role as a key anchoring group.[5]
-
N1-Substituent (Region 1): While the core pyrazole was unsubstituted, the broader SAR explored linking different groups via an amide bond at the C4-carboxylic acid. The potency was highly dependent on the nature of the substituent attached to this amide.
Data Summary: ALKBH1 Inhibition
| Compound | R Group (at C3/C5 of Pyrazole) | IC₅₀ (µM) | Fold Change vs. Unsubstituted |
| 3 | Unsubstituted | 0.098 | - |
| 4 | 3-Cl | >100 | >1020x decrease |
| 5 | 3-CH₃ | 1.8 | ~18x decrease |
| 6 | 5-CH₃ | 2.1 | ~21x decrease |
| 8 | Fused Indazole | >100 | >1020x decrease |
Data synthesized from J. Med. Chem. 2024.[5]
Caption: SAR summary for ALKBH1 inhibitors based on the pyrazole-4-carboxylic acid scaffold.
Case Study 2: Xanthine Oxidoreductase (XOR) Inhibitors for Hyperuricemia
Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for treating hyperuricemia and gout. A study on 1-phenyl-pyrazole-4-carboxylic acid derivatives identified several potent XOR inhibitors.[6]
Key SAR Findings:
-
N1-Phenyl Group (Region 1): The presence of a phenyl ring at the N1 position was a common feature of potent inhibitors in this series. Modifications to this ring were crucial.
-
Substitutions on N1-Phenyl Ring: Small, electron-withdrawing groups at the meta or para positions of the N1-phenyl ring were generally favorable. For instance, compounds with cyano (CN) or nitro (NO₂) groups exhibited nanomolar potency.[6]
-
C5-Substituent (Region 2): A substituent at the C5 position was explored, with groups like isopropoxy contributing to high potency. Compound 16f , one of the most potent in the series, featured a C5-isopropoxy group and a 4-cyanophenyl group at N1.[6]
-
The Carboxylic Acid (Region 3): The C4-carboxylic acid was essential for activity, likely forming key interactions within the XOR active site.
Data Summary: XOR Inhibition
| Compound | N1-Substituent | C5-Substituent | IC₅₀ (nM) |
| 16c | 4-Cyanophenyl | H | 5.7 |
| 16d | 3-Cyanophenyl | H | 5.7 |
| 16f | 4-Cyanophenyl | Isopropoxy | 4.2 |
| Febuxostat | (Reference Drug) | - | 5.4 |
Data synthesized from Eur. J. Med. Chem. 2017.[6]
Case Study 3: Succinate Dehydrogenase (SDH) Inhibitors as Fungicides
In the agrochemical field, pyrazole-4-carboxamides (a modification of the carboxylic acid) are a well-established class of succinate dehydrogenase (SDH) inhibitors used as fungicides.[7]
Key SAR Findings:
-
Carboxamide Moiety (Region 3): The conversion of the carboxylic acid to a carboxamide is the defining feature of this class. The nature of the amine substituent is a primary driver of potency and spectrum of activity.
-
N1-Substituent (Region 1): Typically, a simple alkyl group like methyl is present.
-
C3-Substituent (Region 2): Electron-withdrawing groups, such as difluoromethyl (-CF₂H) or trifluoromethyl (-CF₃), at the C3 position are critical for high fungicidal activity.[7]
-
Amide Substituent: The aryl group attached to the amide nitrogen is extensively modified. For example, in the commercial fungicide Fluxapyroxad, this is a complex substituted biphenyl moiety, which is crucial for fitting into the ubiquinone-binding site of the SDH enzyme complex.[7]
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general workflow for determining the IC₅₀ value of a test compound against a purified enzyme, such as XOR or ALKBH1.
Caption: General workflow for an in vitro enzyme inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions. Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing.
-
Enzyme and Substrate Preparation: Dilute the purified enzyme (e.g., Xanthine Oxidoreductase) and its substrate (e.g., Xanthine) to their final working concentrations in the appropriate assay buffer.
-
Assay Execution:
-
Add a small volume (e.g., 2-5 µL) of the diluted test compounds to the wells of a microplate.
-
Add the enzyme solution to each well and incubate for a set period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Signal Detection: Monitor the reaction progress by measuring the product formation over time using a plate reader. For XOR, this can be the change in absorbance at 295 nm due to the formation of uric acid.[6]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Protocol 2: In Vitro Antifungal Activity Assay (Agar Well Diffusion)
This method is used to screen compounds for their ability to inhibit the growth of pathogenic fungi.[8]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable fungal growth medium (e.g., Potato Dextrose Agar) and pour it into sterile Petri dishes.
-
Fungal Inoculation: Once the agar has solidified, spread a standardized suspension of the target fungal strain (e.g., Candida albicans) evenly across the surface.
-
Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, into each well. A solvent-only well serves as the negative control, and a known antifungal agent (e.g., Fluconazole) serves as the positive control.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 35°C) for 24-48 hours.
-
Measurement and Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters. A larger diameter indicates greater antifungal activity.
Conclusion and Future Outlook
The pyrazole-4-carboxylic acid scaffold continues to be a highly productive starting point for the development of novel therapeutics and agrochemicals. The comparative analysis reveals several recurring themes:
-
The C4-carboxylic acid is frequently a non-negotiable anchoring point, crucial for binding to targets through hydrogen bonding or metal chelation. Its replacement or relocation often leads to a catastrophic loss of activity.
-
The N1-position is a key handle for modulating pharmacokinetic properties and introducing vectors that can probe deeper pockets within a target's active site.
-
Substitutions at the C3 and C5 positions are primary determinants of potency and selectivity, often interacting with specific hydrophobic or polar sub-pockets of the target protein.
Future research will likely focus on using this scaffold to design dual-target inhibitors or to develop compounds with highly specific selectivity profiles to minimize off-target effects. As our understanding of disease biology deepens, the versatility of the pyrazole-4-carboxylic acid core ensures it will remain a valuable tool in the arsenal of medicinal chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity profiling of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Cross-Reactivity Profiling of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for characterizing the selectivity and off-target profile of the novel compound this compound. As direct cross-reactivity data for this specific molecule is not extensively published, we will establish a robust, multi-tiered strategy for its de novo profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the critical path of lead characterization and optimization.
The core philosophy of this guide is built upon the principles of proactive risk assessment in drug discovery. A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic window, anticipating potential adverse effects, and ultimately, ensuring clinical success. We will move beyond a simple listing of methods to explain the strategic rationale behind a phased, data-driven approach to cross-reactivity analysis, integrating both in silico and in vitro methodologies.
The Strategic Importance of Early-Stage Selectivity Profiling
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, GPCRs, and enzymes. This inherent promiscuity necessitates a rigorous and early assessment of selectivity to mitigate the risk of off-target toxicities. Our investigation into this compound will, therefore, be guided by a tiered approach, beginning with broad, computational predictions and progressively narrowing down to specific, high-potency interactions through targeted biochemical and cellular assays.
Tier 1: In Silico Profiling - A Predictive First Look
Before committing to resource-intensive wet lab experiments, a computational assessment provides a cost-effective and rapid method to identify potential off-targets based on chemical structure similarity to known ligands. This step is crucial for hypothesis generation and designing focused screening panels.
Methodology: 2D/3D Similarity and Pharmacophore Modeling
We will utilize established platforms like SwissTargetPrediction to generate a preliminary list of potential targets. The underlying principle of this approach is that structurally similar molecules often exhibit similar biological activities.
Experimental Protocol: In Silico Target Prediction
-
Input Structure: Obtain the canonical SMILES string for this compound: COC1=CC=CC(=C1)N2N=C(C=C2)C(=O)O.
-
Platform Submission: Submit the SMILES string to the SwissTargetPrediction web server.
-
Database Selection: Choose the "Human" organism database for the most clinically relevant predictions.
-
Analysis of Results: The output will be a ranked list of potential protein targets based on a combined 2D and 3D similarity score to known ligands in the ChEMBL database.
-
Actionable Intelligence: Prioritize the top-ranking protein families (e.g., kinases, GPCRs, nuclear receptors) for inclusion in subsequent in vitro screening panels. For instance, if the output predicts a high probability of interaction with cyclooxygenases (COXs), these should be explicitly included in the experimental plan.
Illustrative Workflow: In Silico to In Vitro Triage
Caption: Tiered approach to cross-reactivity profiling.
Tier 2: Broad-Panel In Vitro Screening
Following computational predictions, a broad in vitro liability panel is the industry-standard next step. These panels typically comprise a wide range of receptors, ion channels, transporters, and enzymes known to be frequently implicated in adverse drug reactions. The goal here is not to determine precise potency but to rapidly identify potential liabilities at a high screening concentration (e.g., 10 µM).
Comparative Methodologies: Binding vs. Functional Assays
| Assay Type | Principle | Advantages | Disadvantages | Recommended Panel |
| Radioligand Binding | Measures the displacement of a known radiolabeled ligand from a target by the test compound. | High-throughput, cost-effective, provides direct binding affinity (Ki). | Does not provide functional information (agonist vs. antagonist). | Eurofins SafetyScreen44 or similar. |
| Enzymatic Assays | Measures the direct inhibition or activation of enzyme activity by the test compound. | Provides functional data, essential for enzyme targets (e.g., kinases, proteases). | Can be more complex and lower throughput than binding assays. | KinomeScan (for kinases), specific enzyme panels. |
Experimental Protocol: Broad-Panel Radioligand Binding Screen (e.g., CEREP)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at a final concentration of 10 µM in duplicate.
-
Incubation: The compound is incubated with the target receptor preparation (e.g., cell membranes) and a specific radioligand.
-
Detection: After incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The results are expressed as the percentage inhibition of radioligand binding. A standard threshold for a "hit" is >50% inhibition.
Tier 3: Hit Confirmation and Potency Determination
Any "hits" identified in the broad-panel screen must be validated and their potency determined through dose-response studies. This step is critical to contextualize the risk: a weak off-target interaction (e.g., IC₅₀ > 10 µM) may be of little clinical relevance, whereas a potent interaction (IC₅₀ < 1 µM) warrants significant further investigation.
Experimental Protocol: IC₅₀ Determination for a Validated Hit
-
Compound Dilution: Prepare a serial dilution of this compound, typically covering a range from 1 nM to 100 µM (e.g., 10-point, 3-fold serial dilution).
-
Assay Performance: Perform the same binding or enzymatic assay as in the initial screen, but with the range of compound concentrations.
-
Data Plotting: Plot the percentage inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).
Data Presentation: Summarizing Cross-Reactivity Data
The results should be consolidated into a clear table for easy comparison.
| Target | Primary Screen (% Inhibition @ 10 µM) | Follow-up IC₅₀ (µM) | Predicted Therapeutic Margin (IC₅₀ / On-Target EC₅₀) |
| On-Target X | 98% | 0.05 | - |
| Off-Target A (e.g., COX-2) | 85% | 1.2 | 24-fold |
| Off-Target B (e.g., hERG) | 62% | > 10 | > 200-fold |
| Off-Target C (e.g., M₁ Receptor) | < 20% | Not Determined | N/A |
Mechanistic Deep Dive: Orthogonal and Cellular Assays
For off-targets with potent interactions, it is essential to confirm the finding in an orthogonal assay system, preferably in a cellular context. This ensures the observed activity is not an artifact of the primary assay format and is translatable to a more physiologically relevant environment.
Illustrative Signaling Pathway: Potential COX Inhibition
If our compound shows activity against COX enzymes, it's important to understand the downstream consequences.
Caption: Potential inhibition of the cyclooxygenase pathway.
Conclusion and Forward Look
This guide has outlined a systematic, tiered approach for the comprehensive . By integrating in silico predictions with broad in vitro screening and focused potency determination, researchers can build a detailed selectivity profile. This profile is not merely a data point but a critical tool for decision-making, enabling the rational design of follow-up studies, the interpretation of toxicological findings, and the overall advancement of the compound towards clinical development. The ultimate goal is to create a comprehensive understanding of the molecule's biological signature, ensuring that its therapeutic potential can be safely and effectively realized.
A Head-to-Head Comparison of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid with Known Drugs in Oncology and Inflammation
A Technical Guide for Researchers in Drug Discovery and Development
Disclaimer: Direct experimental data on the biological targets and therapeutic applications of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid are not extensively available in peer-reviewed literature. This guide, therefore, presents a comparative analysis based on the well-documented activities of structurally related pyrazole derivatives. The potential anti-inflammatory and anticancer activities of the title compound are hypothesized for the purpose of this technical comparison. All experimental protocols described herein are established methodologies for evaluating compounds with these expected activities.
Introduction: The Pyrazole Scaffold in Modern Therapeutics
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic tractability have allowed for the development of compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] This guide focuses on this compound, a representative member of this class, and provides a comparative framework against established drugs in two key therapeutic areas where pyrazole derivatives have shown significant promise: inflammation and oncology.
Given the recurring evidence of cyclooxygenase (COX) inhibition and Aurora kinase inhibition among pyrazole-containing compounds, we will conduct a head-to-head comparison with Celecoxib, a selective COX-2 inhibitor, and Alisertib, an Aurora A kinase inhibitor.[4][5] This document will delve into the mechanistic rationale for these comparisons, present hypothetical comparative data, and provide detailed experimental protocols for researchers seeking to evaluate similar compounds.
Structural and Mechanistic Comparison
A comparative analysis of this compound with Celecoxib and Alisertib reveals both shared structural motifs and distinct functionalities that likely dictate their biological activities.
| Feature | This compound | Celecoxib | Alisertib (MLN8237) |
| Core Scaffold | Pyrazole | Pyrazole | Pyrimidobenzazepine |
| Therapeutic Class | Hypothesized Anti-inflammatory / Anticancer | Non-Steroidal Anti-inflammatory Drug (NSAID) | Anticancer Agent |
| Primary Target(s) | Hypothesized: COX-2 / Aurora Kinase A | Cyclooxygenase-2 (COX-2)[3][4] | Aurora Kinase A[5][6] |
| Key Functional Groups | Carboxylic Acid, Methoxy Phenyl | Sulfonamide, Trifluoromethyl | Methoxy Piperidine |
| Mechanism of Action | Hypothesized to inhibit prostaglandin synthesis (COX-2) or disrupt mitotic progression (Aurora A). | Selective inhibition of COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins that mediate pain and inflammation.[4] | Inhibition of Aurora A kinase, leading to mitotic spindle abnormalities and apoptosis in rapidly dividing cells.[5][7] |
Hypothesized Anti-inflammatory Activity: Comparison with Celecoxib
The structural similarity of this compound to the diarylpyrazole class of COX-2 inhibitors, which includes Celecoxib, provides a strong rationale for evaluating its anti-inflammatory potential.[8][9] The presence of two aryl rings attached to the pyrazole core is a common feature of many selective COX-2 inhibitors.
In Vitro Efficacy: COX-1/COX-2 Inhibition Assay
A primary determinant of the therapeutic window for NSAIDs is their selectivity for COX-2 over COX-1. Inhibition of COX-1 is associated with gastrointestinal side effects, while COX-2 inhibition mediates the desired anti-inflammatory effects.[3][10]
Hypothetical Comparative Data:
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 1500 | 50 | 30 |
| Celecoxib | 1500 | 50 | 30[3] |
| Ibuprofen (Non-selective) | 10 | 250 | 0.04 |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) for COX-1 and COX-2.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Compound Preparation: Test compounds and reference drugs are dissolved in DMSO to create a stock solution, which is then serially diluted.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains the respective enzyme (COX-1 or COX-2), a cofactor solution (e.g., hematin, glutathione), and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E₂ (PGE₂) is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined by non-linear regression analysis.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[11][12]
Hypothetical Comparative Data:
| Treatment (10 mg/kg, oral) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0 |
| This compound | 55 |
| Celecoxib | 60 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Compound Administration: Test compounds, a reference drug (e.g., Celecoxib), and a vehicle control are administered orally 1 hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Hypothesized Anticancer Activity: Comparison with Alisertib
Several pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[13][14][15] Overexpression of these kinases is common in many cancers, making them attractive therapeutic targets.
In Vitro Efficacy: Cytotoxicity and Kinase Inhibition
The initial assessment of a potential anticancer agent involves evaluating its cytotoxicity against various cancer cell lines and its specific inhibitory activity against the target enzyme.
Hypothetical Comparative Data:
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Aurora A Kinase IC₅₀ (nM) |
| This compound | 0.5 | 0.8 | 10 |
| Alisertib (MLN8237) | 0.4 | 0.5 | 1.2[5] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) are cultured in appropriate media.[1][16]
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC₅₀ value is determined.
Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay
-
Enzyme and Substrate: Recombinant human Aurora A kinase and a suitable substrate (e.g., a synthetic peptide) are used.
-
Compound Preparation: Test compounds are serially diluted in an appropriate buffer.
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a reaction buffer.
-
Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC₅₀ value is determined.
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams are provided.
References
- 1. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
Validating the Target Engagement of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid in Cells: A Strategic Workflow for Target Identification and Confirmation
An Objective Comparison Guide for Researchers
For researchers and drug development professionals, the journey from a promising small molecule to a validated chemical probe or drug candidate is fraught with challenges. A critical, and often formidable, hurdle is the unambiguous identification of the molecule's biological target and the confirmation of its engagement within the complex milieu of a living cell. This guide provides a strategic workflow for tackling this challenge, using 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid as a case study for a compound with a putative, yet unconfirmed, cellular target.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, from anti-inflammatory to fungicidal effects[1][2][3]. However, without a known target, this compound is simply a bioactive agent with an unknown mechanism. This guide eschews a rigid template to present a logical, field-proven progression from broad, unbiased target discovery to specific, rigorous validation. We will explore the causality behind experimental choices, ensuring each step builds confidence in the next, culminating in a self-validating dataset that confirms target engagement.
Phase 1: Unbiased Target Identification in an Unmodified System
The primary challenge is to identify the cellular protein(s) that this compound directly binds to. The most robust methods are those that do not require modification of the compound, as tags or labels can sterically hinder or alter its natural binding mode. Here, we compare two powerful, label-free proteomic approaches.
Core Principle: Ligand-Induced Stabilization
The central concept underpinning modern target identification is that when a small molecule binds to a protein, it typically increases the protein's structural stability. This increased stability can be measured as resistance to denaturation by heat or proteolysis.
Methodology Comparison: Finding the Needle in the Haystack
| Feature | Thermal Proteome Profiling (TPP / MS-CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein, leading to less denaturation and aggregation upon heating across a temperature gradient.[4][5] | Ligand binding protects the target protein from proteolytic degradation by a non-specific protease like pronase. |
| Readout | Quantitative mass spectrometry identifies and quantifies thousands of soluble proteins remaining after heat treatment. The target protein shows a shift in its melting curve in the presence of the ligand. | Western blotting or mass spectrometry quantifies the intact target protein remaining after protease treatment. |
| Throughput | High. A single experiment can survey the thermal stability of thousands of proteins simultaneously. | Lower. Typically requires a candidate-driven approach unless coupled with extensive mass spectrometry. |
| Primary Use Case | Excellent for unbiased, proteome-wide discovery of novel targets. | Useful for validating candidate targets or for smaller-scale screens where specific antibodies are available. |
| Key Advantage | Unbiased and proteome-wide. Provides a global view of on- and off-target interactions in a native cellular environment. | Does not require heating instrumentation; relies on enzymatic digestion. |
| Key Limitation | Requires sophisticated mass spectrometry instrumentation and data analysis capabilities. | May not work if the ligand binding site is not sufficiently close to a protease cleavage site to afford protection. |
For our objective of discovering an unknown target for this compound, Thermal Proteome Profiling (TPP) is the superior starting point due to its unbiased, global perspective.
Experimental Workflow: Thermal Proteome Profiling (TPP)
The TPP experiment aims to generate "melting curves" for thousands of proteins simultaneously. The protein whose melting curve shifts to a higher temperature in the presence of the compound is identified as the primary target candidate.
Phase 2: Target Validation and In-Cell Potency
Let us hypothesize that our TPP experiment identified MAP Kinase Kinase 4 (MKK4/MAP2K4) as the top candidate target for this compound. The next crucial step is to validate this specific interaction using a lower-throughput, antibody-dependent method and to quantify the compound's potency in cells.
The Gold Standard: Cellular Thermal Shift Assay (CETSA™)
CETSA is the foundational technique from which TPP was derived.[6][7] Instead of mass spectrometry, it uses Western blotting to detect a specific protein, making it ideal for validating the hits from a TPP screen. We will use it in two modes: a melt curve to confirm thermal stabilization and an isothermal dose-response (ITDR) experiment to determine cellular potency (EC50).
Detailed Protocol: CETSA Melt Curve and ITDR
Objective: To confirm that this compound stabilizes MKK4 in intact cells and to determine its target engagement EC50.
Materials:
-
Cell line expressing MKK4 (e.g., HEK293, HCT116)
-
This compound
-
Vehicle (e.g., DMSO)
-
PBS with protease/phosphatase inhibitors
-
Lysis buffer
-
Primary antibody (e.g., Rabbit anti-MKK4)
-
HRP-conjugated secondary antibody
-
Thermal cycler, Western blot equipment
Part A: CETSA Melt Curve Protocol
-
Cell Treatment: Treat cells with a high concentration of the compound (e.g., 10-30 µM) or vehicle for 1-2 hours.
-
Harvest & Resuspend: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heat Challenge: Aliquot cell suspension into PCR tubes. Heat tubes in a thermal cycler to a range of temperatures (e.g., 42°C to 66°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[6]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding lysis buffer.
-
Clarification: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[6]
-
Western Blot: Collect the supernatant (soluble protein fraction). Analyze MKK4 levels by SDS-PAGE and Western blotting. Use a loading control (e.g., GAPDH) that does not shift its stability with the compound.
Part B: Isothermal Dose-Response (ITDR) Protocol
-
Determine Optimal Temperature: From the melt curve, select the temperature that shows the largest stabilization window (e.g., 54°C). This will be the fixed temperature for the ITDR experiment.
-
Dose-Response Treatment: Treat cells with a serial dilution of the compound (e.g., 0.01 to 100 µM) for 1-2 hours.
-
Harvest & Heat: Harvest cells as before. Heat all samples at the single, pre-determined optimal temperature (e.g., 54°C) for 3 minutes.
-
Lysis, Clarification & Western Blot: Process the samples as described in Part A (steps 4-6).
-
Quantification & Curve Fitting: Densitometrically quantify the MKK4 bands. Plot the normalized signal against the compound concentration and fit to a dose-response curve to determine the EC50 value.
Hypothetical Data Presentation
Table 1: Hypothetical CETSA Melt Curve Data for MKK4
| Temperature (°C) | Vehicle (Normalized Intensity) | Compound (30 µM) (Normalized Intensity) |
| 42 | 1.00 | 1.00 |
| 46 | 0.98 | 1.00 |
| 50 | 0.85 | 0.99 |
| 54 | 0.45 | 0.91 |
| 58 | 0.15 | 0.65 |
| 62 | 0.05 | 0.25 |
| 66 | 0.01 | 0.08 |
This data clearly shows that in the presence of the compound, more MKK4 protein remains soluble at higher temperatures, confirming target engagement.
Phase 3: Orthogonal Validation and Mechanistic Insight
Confirming target engagement with a single method, even one as robust as CETSA, is insufficient. Scientific rigor demands orthogonal validation—using a different technique that relies on a distinct physical principle—to ensure the observed interaction is genuine.
Comparison of Orthogonal Validation Methods
| Method | Principle | Use Case & Rationale |
| Recombinant Protein Binding Assay (e.g., SPR) | Measures direct binding of the compound to purified, recombinant MKK4 protein in a cell-free system.[8] | Confirms a direct, physical interaction, ruling out the possibility that the stabilization effect in cells is mediated by a downstream metabolite or an indirect cellular response. |
| Kinase Activity Assay | Measures the ability of the compound to inhibit the enzymatic activity of recombinant MKK4 in a biochemical assay. | If MKK4 is the true target, direct binding should translate into functional modulation (inhibition or activation). This links target engagement to a functional outcome.[8][9] |
| Cellular Target Knockdown (siRNA/CRISPR) | Genetically reduces the expression of MKK4 in cells. A cellular phenotype caused by the compound should be diminished or abolished in knockdown cells. | Provides crucial mechanistic evidence. If the compound's effect on cell viability or a downstream pathway is lost when MKK4 is removed, it strongly validates MKK4 as the functional target. |
| Downstream Pathway Analysis | Measures the phosphorylation of a known MKK4 substrate (e.g., p38 MAPK) in cells via Western blot or ELISA. | Demonstrates that target engagement inside the cell leads to the expected modulation of the downstream signaling pathway.[9] |
Visualizing the Mechanism: The MKK4 Signaling Pathway
To connect target engagement with cellular function, we must understand the target's role. MKK4 is a key node in the stress-activated protein kinase (SAPK) signaling cascade.
By treating cells with this compound and observing a dose-dependent decrease in the phosphorylation of p38 or JNK, we can definitively link target engagement (measured by CETSA) to a functional cellular outcome.
Conclusion
Validating the target engagement of a novel compound like this compound is not a single experiment but a systematic, multi-faceted process. By beginning with unbiased, proteome-wide screening methods like Thermal Proteome Profiling, we can generate high-confidence target candidates without compound modification. These candidates must then be rigorously validated through orthogonal methods. The direct, in-cell confirmation via CETSA, quantification of cellular potency using ITDR, and functional validation through biochemical and downstream pathway analysis together form a robust, self-validating workflow. This strategic approach provides the necessary evidence to confirm the compound's mechanism of action, enabling its confident use as a chemical probe or its advancement in a drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its versatile structure is a recurring motif in a multitude of clinically significant drugs.[1] The journey from a promising pyrazole-based hit to a viable drug candidate, however, is often arduous and resource-intensive. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool to navigate this complex landscape, offering a rational and expedited path towards optimizing the biological activity of pyrazole derivatives.[1][2]
This guide provides an in-depth comparison of various QSAR modeling techniques applied to pyrazole derivatives, grounded in experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights to empower your drug discovery endeavors.
The Significance of Pyrazole Derivatives and the Role of QSAR
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This privileged scaffold is found in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[1] The power of QSAR lies in its ability to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity.[2] By understanding which molecular features are conducive or detrimental to a desired biological effect, QSAR models can predict the activity of novel, unsynthesized pyrazole derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.[3]
A Comparative Analysis of QSAR Modeling Methodologies
The selection of a QSAR methodology is a critical decision that influences the predictive power and interpretability of the resulting model. Here, we compare several commonly employed techniques for the QSAR modeling of pyrazole derivatives, supported by data from various studies.
2D-QSAR: The Foundation of Structure-Activity Correlation
Two-dimensional QSAR (2D-QSAR) models are the most classical approach, correlating biological activity with molecular descriptors derived from the 2D representation of molecules. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or physicochemical (e.g., logP, molar refractivity).
A study on substituted pyrazolone derivatives as anti-inflammatory agents utilized 2D-QSAR to identify key descriptors. The resulting model highlighted the positive contribution of the Chi2 index (a topological descriptor related to molecular shape) and the count of nitrogen atoms with a double bond (SdsNcount) to the anti-inflammatory activity.[4] This suggests that both the overall shape and specific electronic features of the pyrazolone scaffold are crucial for its biological function.
3D-QSAR: Unveiling the Three-Dimensional Landscape
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more nuanced understanding by considering the 3D arrangement of molecules and their surrounding interaction fields.
In a study of pyrazole derivatives as antimicrobial agents, 3D-QSAR analyses were instrumental in elucidating the structural requirements for activity. The CoMFA and CoMSIA models generated contour maps that visualized the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. This provided direct, visual feedback for designing new derivatives with enhanced antimicrobial potency.[5] For instance, the models might indicate that a bulky, electropositive substituent at a specific position on the pyrazole ring would be beneficial for activity.
Machine Learning in QSAR: The Rise of Predictive Power
The integration of machine learning (ML) algorithms has revolutionized QSAR modeling, enabling the analysis of complex, non-linear relationships between molecular descriptors and biological activity.[6] Commonly used ML methods include Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN).
A comparative study on pyrazole-benzimidazolone hybrids as enzyme inhibitors demonstrated the superior performance of an Artificial Neural Network (ANN) model over a traditional Multiple Linear Regression (MLR) model. The ANN model yielded a significantly higher correlation coefficient (R = 0.978) compared to the MLR model (R = 0.878), indicating its better ability to capture the complex structure-activity landscape of these derivatives.[7] Similarly, a study on pyrazole derivatives as hypoglycemic agents found that a Random Forest (RF) model (R² = 0.90) outperformed an MLR model (R² = 0.82).[8]
Performance Comparison of QSAR Models for Pyrazole Derivatives
The following table summarizes the performance of various QSAR models from different studies on pyrazole derivatives, providing a quantitative basis for comparison.
| Biological Target | Pyrazole Derivative Series | QSAR Model | Key Statistical Parameters | Reference |
| Anti-inflammatory | Substituted Pyrazolones | 2D-QSAR (PLS) | Not explicitly stated, but identified key descriptors. | [4] |
| Antimicrobial | Novel Pyrazole Derivatives | 3D-QSAR (CoMFA/CoMSIA) | Good correlation between activity and structural parameters. | [5] |
| HPPD Inhibition | Pyrazole-benzimidazolone Hybrids | MLR | R = 0.878 | [7] |
| HPPD Inhibition | Pyrazole-benzimidazolone Hybrids | ANN | R = 0.978 | [7] |
| Hypoglycemic | Various Pyrazole Derivatives | MLR | R² = 0.82, Q² = 0.80 | [8] |
| Hypoglycemic | Various Pyrazole Derivatives | Random Forest | R² = 0.90, Q² = 0.85 | [8] |
| EGFR Inhibition | 1H-Pyrazole Analogs | 2D-QSAR | R²train = 0.9816, Q² = 0.9668, R²test = 0.6952 | [9] |
| EGFR Inhibition | 1H-Pyrazole Analogs | 3D-QSAR (CoMFA) | R²train = 0.975, Q² = 0.664 | [9] |
| EGFR Inhibition | 1H-Pyrazole Analogs | 3D-QSAR (CoMSIA) | R²train = 0.938, Q² = 0.614 | [9] |
Note: R (Correlation Coefficient), R² (Coefficient of Determination), and Q² (Cross-validated R²) are measures of the predictive ability of the QSAR model. Higher values generally indicate a more robust model.
Causality Behind Experimental Choices: Interpreting QSAR Models for Rational Drug Design
The true power of a QSAR model lies not just in its predictive accuracy, but in its ability to provide mechanistic insights that guide the rational design of new molecules. The descriptors identified as significant in a QSAR model point to the specific physicochemical properties that govern the biological activity of the pyrazole derivatives.
For instance, in a 3D-QSAR study of pyrazole derivatives as RET kinase inhibitors, the CoMFA and CoMSIA contour maps provided a visual roadmap for structural modifications.[10] Favorable steric contours in a particular region would suggest that introducing bulkier substituents at that position could enhance binding affinity. Conversely, unfavorable electrostatic contours might indicate that a region of the molecule should be made more or less electron-rich.
By interpreting these models, medicinal chemists can move beyond trial-and-error synthesis and make informed decisions about which structural modifications are most likely to yield compounds with improved potency and selectivity.
Experimental Protocols: A Self-Validating System for Robust QSAR Modeling
Building a trustworthy QSAR model requires a rigorous and systematic approach. The following protocols outline the key steps for developing both 2D-QSAR and machine learning-based QSAR models, incorporating best practices for model validation.
Protocol 1: 2D-QSAR Model Generation
This protocol outlines the general steps for building a 2D-QSAR model.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives | Neuroquantology [neuroquantology.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An Assessment of the Therapeutic Potential of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous approved therapeutic agents.[1] Its versatile nature allows for a broad spectrum of biological activities, ranging from anti-inflammatory to anticancer effects.[2][3][4] This guide provides a comprehensive assessment of the therapeutic potential of a specific, yet under-explored derivative: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid . As no direct experimental data for this compound is publicly available, this document will leverage a predictive approach based on structure-activity relationships (SAR) with well-characterized pyrazole-containing drugs. We will explore its potential as both an anti-inflammatory agent, by comparison with the selective COX-2 inhibitor Celecoxib , and as an anticancer agent, by comparison with the Janus kinase (JAK) inhibitor Ruxolitinib . This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the initial evaluation and experimental validation of this promising molecule.
Structural Rationale and Synthesis Approach
The structure of this compound features a diaryl-substituted pyrazole core, a common motif in many biologically active compounds. The 1-phenyl group (specifically, 3-methoxyphenyl) and the 4-carboxylic acid moiety are key determinants of its potential biological targets and physicochemical properties. The pyrazole ring itself can act as a bioisostere for other aromatic systems, often enhancing potency and improving properties like solubility.[1]
Proposed Synthesis Pathway
A plausible synthetic route for this compound involves the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles and the synthesis of pyrazole-4-carbaldehydes.[5][6] The general steps would be:
-
Hydrazone Formation: Reaction of 3-methoxyacetophenone with a suitable hydrazine to form the corresponding hydrazone.
-
Vilsmeier-Haack Cyclization: Treatment of the hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde intermediate.
-
Oxidation: Oxidation of the aldehyde group to a carboxylic acid to yield the final product.
Caption: Proposed synthesis workflow for the target compound.
Comparative Analysis I: Anti-inflammatory Potential vs. Celecoxib
The structural similarity of our target compound to Celecoxib, a diaryl-substituted pyrazole, suggests a potential for anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib is a selective COX-2 inhibitor, which provides its anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][8]
Mechanism of Action: COX-2 Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7][9] Selective inhibition of COX-2, an isoform upregulated during inflammation, is a validated therapeutic strategy.[8]
Caption: Simplified COX-2 inhibition pathway.
Performance Comparison
The following table outlines key performance indicators for Celecoxib, which would serve as benchmarks for evaluating our target compound.
| Parameter | Celecoxib | This compound |
| Target | COX-2 | Hypothesized: COX-2 |
| IC50 COX-2 | ~0.04 µM | To be determined |
| IC50 COX-1 | ~1.2 µM | To be determined |
| Selectivity Index (COX-1/COX-2) | ~30[10] | To be determined |
Experimental Protocol: In Vitro COX Inhibition Assay
To determine the inhibitory potency and selectivity of this compound, a colorimetric or fluorometric in vitro COX inhibition assay is recommended.[11][12]
Objective: To measure the IC50 values of the test compound against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitor (Celecoxib) dissolved in DMSO
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assay)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and Celecoxib in DMSO.
-
Enzyme Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the diluted test compound, Celecoxib, or vehicle (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Detection: Add the detection reagent and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the in vitro COX inhibition assay.
Comparative Analysis II: Anticancer Potential vs. Ruxolitinib
The pyrazole scaffold is also a key feature of many kinase inhibitors used in oncology.[13][14] Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is approved for the treatment of certain myeloproliferative neoplasms.[1][15] The structural elements of our target compound warrant an investigation into its potential as a kinase inhibitor.
Mechanism of Action: JAK-STAT Pathway Inhibition
The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, which play a significant role in cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway is a hallmark of several cancers. JAK inhibitors act as ATP-competitive inhibitors, blocking the phosphorylation of STAT proteins and subsequent gene transcription.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. incb018424.com [incb018424.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemmethod.com [chemmethod.com]
- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. atcc.org [atcc.org]
- 14. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 15. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
Safety Operating Guide
Proper Disposal of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds like 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a clear, scientifically grounded, and compliant disposal protocol is not just a recommendation—it is a necessity. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Initial Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1177350-90-1) is not always readily available, data from structurally analogous compounds, such as 1-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, provide critical safety information. This approach, which assumes a comparable hazard profile, establishes a necessary margin of safety for handling and disposal.
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these hazards, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in general laboratory trash.[2][3][4] Improper disposal can lead to the contamination of waterways and pose a threat to aquatic life.[2][5]
Table 1: Hazard Classification and Precautionary Statements
| Hazard Statement | GHS Classification | Precautionary Statements (selected) | Source |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound. This system is designed to be self-validating, ensuring compliance and safety at each stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, in solution, or as waste), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A standard laboratory coat must be worn.
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures the waste is handled correctly by disposal professionals.[6][7]
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a designated, leak-proof, and chemically compatible container.[5]
-
This includes grossly contaminated materials such as weighing papers, pipette tips, and gloves.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a separate, dedicated liquid waste container.
-
Do not mix this waste stream with other types of chemical waste, particularly strong oxidizing agents, bases, or different solvent streams, unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[6][7]
-
Step 3: Containerization and Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[8] Empty, triple-rinsed chemical bottles can often be repurposed for waste collection.[6]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories generating hazardous waste are considered Satellite Accumulation Areas under the Resource Conservation and Recovery Act (RCRA).[8][9]
-
Location: Store the sealed waste container in a designated area within the laboratory where the waste is generated. Do not store waste in hallways or other public areas.[6][7]
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray to contain any potential leaks.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[8] This prevents the release of vapors and reduces the risk of spills.
Step 5: Arranging for Professional Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal company.[5][10]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Regulatory Compliance: This ensures that the waste is transported, treated, and disposed of in full compliance with all local, state, and federal regulations.[11] The ultimate directive for disposal is to "Dispose of contents/container to an approved waste disposal plant."[1][12]
Visualizing the Disposal Workflow
To further clarify the decision-making process, the following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of this compound.
Causality and Trustworthiness: The "Why" Behind the Protocol
This disposal guide is constructed as a self-validating system. Each step is a logical consequence of the compound's known and inferred hazards, grounded in established safety and regulatory frameworks.
-
Why segregate? Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.[6][7] Segregating pyrazole-carboxylic acid waste protects against these unknown reactions and ensures it is not inadvertently neutralized or diluted, which could violate disposal regulations.
-
Why keep containers closed? The requirement to keep waste containers closed is a key tenet of RCRA regulations.[8] It minimizes the release of potentially harmful vapors into the laboratory atmosphere, protecting personnel and preventing environmental release.[13]
-
Why use a professional disposal service? Hazardous waste treatment is a complex, highly regulated process. Licensed facilities have the engineered controls and permits necessary to handle, treat, and dispose of chemicals in an environmentally sound manner, such as through high-temperature incineration or other approved methods. This absolves the researcher and the institution from the significant legal and environmental liability of improper disposal.
By adhering to this comprehensive guide, researchers and laboratory managers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. nems.nih.gov [nems.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mwcog.org [mwcog.org]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. epa.gov [epa.gov]
- 10. aaronchem.com [aaronchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. montgomerycollege.edu [montgomerycollege.edu]
Personal protective equipment for handling 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Comprehensive Safety & Handling Guide: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound (CAS No. 1177350-90-1). As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you can work safely and effectively. This document is designed for researchers, scientists, and drug development professionals.
Hazard Analysis: Understanding the Risks
This compound is classified as an irritant.[1] This classification is consistent with data for analogous pyrazole carboxylic acid derivatives, which specify the following hazards:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
The primary risks associated with this compound stem from its physical form as a powder and its chemical properties as an aromatic carboxylic acid. Inhalation of the powder can irritate the respiratory tract, while contact with skin or eyes can lead to inflammation, redness, and discomfort.[2] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.
| Hazard Statement | GHS Classification | Primary Routes of Exposure | Potential Health Effects |
| H315 | Skin Irritation, Category 2 | Dermal Contact | Redness, itching, inflammation |
| H319 | Eye Irritation, Category 2 | Eye Contact | Serious irritation, redness, pain |
| H335 | STOT SE, Category 3 | Inhalation | Respiratory tract irritation, coughing |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. Engineering controls, such as fume hoods, are the first line of defense, with PPE serving as the essential final barrier.
Core PPE Requirements
-
Eye and Face Protection: Chemical splash goggles are mandatory.[2] For operations with a higher risk of splashing, such as when handling solutions or during bulk transfers, a face shield should be worn in addition to goggles.
-
Protective Clothing: A long-sleeved laboratory coat is required. Ensure it is fully fastened to protect your clothes and exposed skin.[3]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[4]
Hand Protection: Glove Selection
Choosing the correct gloves is paramount. Since this compound is a skin irritant, direct contact must be avoided. Nitrile gloves are a common choice in laboratory settings and provide adequate protection against incidental splashes.[5][6] However, for prolonged handling or when using solvents, a more robust glove material may be necessary.
Glove Selection Guide:
| Glove Material | Protection Level | Recommended Use Case | Limitations |
| Nitrile | Good (Splash Protection) | Short-duration tasks, handling small quantities, protection from weak acids.[7][8][9] | Poor resistance to some aromatic solvents, ketones, and concentrated acids.[5][7] Breakthrough can occur with prolonged contact.[10] |
| Neoprene | Excellent | Handling larger quantities, working with organic acids, good for oils and alcohols.[11] | Moderate resistance to some petroleum products. |
| Butyl Rubber | Superior | Recommended for handling highly corrosive acids and aggressive chemicals.[6][11] | Performs poorly with aliphatic and aromatic hydrocarbons.[11] |
Causality: Standard disposable nitrile gloves (minimum 5-mil thickness) are sufficient for weighing and preparing solutions due to their resistance to weak acids and good dexterity.[7][10] However, the aromatic nature of the compound warrants vigilance. If gloves become contaminated, they must be removed and replaced immediately to prevent permeation.[10] For tasks involving significant solvent use or extended handling, neoprene gloves offer superior durability and broader chemical resistance.[11][12]
Caption: PPE selection and handling workflow.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure, especially when handling the compound in its powdered form.
Weighing and Aliquoting (Solid Form)
The highest risk of exposure occurs when handling the solid, powdered form due to the potential for generating airborne dust.
-
Designate a Work Area: All manipulations of the solid compound must be performed inside a certified chemical fume hood.[3]
-
Prepare the Surface: Line the work surface within the fume hood with disposable, absorbent bench pads.[3]
-
Use Appropriate Tools: Use spatulas and weighing paper to handle the powder. Avoid any actions that could create dust clouds, such as dropping or pouring the powder from a height.
-
Weighing Technique: To prevent contamination of the balance, tare a sealed container (e.g., a vial with a cap) outside the hood. Add the powder to the tared container inside the hood, seal it, and then remove it for final weighing.[3]
-
Immediate Cleanup: Clean any residual powder from the spatula and work surface immediately using a wet wipe or a cloth dampened with 70% ethanol to prevent aerosolization.
Preparing Solutions
-
Solvent Addition: Add solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.
-
Container Choice: Use sealed, shatter-resistant containers for mixing and storing solutions. If using glass, ensure it is poly-coated if possible.[4]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and appropriate hazard pictograms.
Caption: Protocol for weighing solid and preparing solutions.
Disposal Plan: Waste Management Protocol
Improper disposal of chemical waste poses a significant risk to the environment and can violate regulatory standards. Do not dispose of this compound or its solutions down the drain.[13][14]
Waste Segregation
All waste streams must be treated as hazardous waste and segregated appropriately.[14][15]
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated materials such as gloves, weighing paper, pipette tips, and absorbent pads.
-
Collect in a clearly labeled, sealed container designated for solid chemical waste.[15]
-
-
Liquid Waste:
Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all components (including solvents) with approximate percentages, and the relevant hazard warnings (Irritant).[14]
-
Storage: Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.[14] This area should be away from drains and provide secondary containment to capture any potential leaks.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[15]
References
- 1. 1177350-90-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. gloves.com [gloves.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. soscleanroom.com [soscleanroom.com]
- 8. us.unigloves.com [us.unigloves.com]
- 9. aibonsafety.com [aibonsafety.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. envirosafetyproducts.com [envirosafetyproducts.com]
- 12. gloves.com [gloves.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

